molecular formula C14H20N2O2 B061436 tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 171049-41-5

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B061436
CAS No.: 171049-41-5
M. Wt: 248.32 g/mol
InChI Key: AGRBXKCSGCUXST-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile and high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This compound features a 1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure found in numerous biologically active molecules. The 7-amino group serves as a key synthetic handle, allowing for facile functionalization through amide coupling, sulfonylation, or reductive amination to create diverse compound libraries. Furthermore, the N-Boc (tert-butoxycarbonyl) protecting group is strategically incorporated to enhance the compound's stability and solubility during synthetic sequences, while being readily removable under mild acidic conditions to reveal the secondary amine for further elaboration. Its primary research applications include the synthesis of novel pharmacophores targeting central nervous system (CNS) disorders, cardiovascular diseases, and oncology. Researchers value this intermediate for the development of tetrahydroisoquinoline-based inhibitors, receptor ligands, and other small molecule probes, facilitating structure-activity relationship (SAR) studies and the exploration of new therapeutic pathways.

Properties

IUPAC Name

tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRBXKCSGCUXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622143
Record name tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171049-41-5
Record name tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Record name tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Record name tert-butyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Foundational & Exploratory

A Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 171049-41-5

This technical guide provides an in-depth overview of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and its significant role in the development of novel therapeutics, particularly as a scaffold for STING inhibitors.

Core Compound Specifications

This compound is a solid, off-white to yellow compound at room temperature.[1] Below is a summary of its key chemical and physical properties.

PropertyValueReference(s)
CAS Number 171049-41-5[2][3]
Molecular Formula C₁₄H₂₀N₂O₂[2][3]
Molecular Weight 248.32 g/mol [3]
IUPAC Name This compound[2]
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[2]
Solubility Soluble in organic solvents such as methanol and chloroform.[4]
InChI Key AGRBXKCSGCUXST-UHFFFAOYSA-N[2]

Synthesis Protocol

The synthesis of this compound is typically achieved through the reduction of its nitro precursor. The following is a detailed experimental protocol based on established literature.[1][4]

Reaction: Reduction of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Materials:

  • tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (e.g., 4.4 g, 15.81 mmol) in methanol (100 mL) is prepared in a suitable reaction vessel.[1]

  • To this solution, palladium on carbon (10% w/w, e.g., 500 mg) is added as a catalyst.[1]

  • The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for approximately 3 hours.[1]

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite.[1]

  • The filtrate is concentrated under reduced pressure to yield the crude product.[1]

  • The resulting product, this compound, is typically obtained as a yellow liquid or solid and can be further purified if necessary. A reported yield for this reaction is 96.8%.[1]

Characterization: The final product can be characterized using various spectroscopic methods. For instance, ¹H NMR spectroscopy in CDCl₃ would show characteristic peaks for the tert-butyl group, the aromatic protons, and the protons of the dihydroisoquinoline core.[1]

Application in Drug Discovery: A Scaffold for STING Inhibitors

The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] A particularly promising application of this compound is as a key intermediate in the synthesis of potent and selective inhibitors of the Stimulator of Interferon Genes (STING) protein.[1]

The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] However, overactivation of this pathway can lead to autoimmune and inflammatory diseases.[1] Consequently, the development of STING inhibitors is a significant therapeutic strategy.

Derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide have been identified as effective STING inhibitors.[1] For example, compound 5c from a recent study demonstrated potent inhibition of both human and murine STING with IC₅₀ values of 44 nM and 32 nM, respectively.[1] This compound also showed significant anti-inflammatory effects in in vivo models.[1]

The general workflow for developing such inhibitors is outlined below:

G A tert-Butyl 7-amino-3,4- dihydroisoquinoline-2(1H)-carboxylate B Amide Coupling with Substituted Carboxylic Acids A->B C Library of 3,4-Dihydroisoquinoline- 2(1H)-carboxamide Derivatives B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Compound Identification (e.g., Compound 5c) D->E F In Vitro & In Vivo Pharmacological Evaluation E->F G Preclinical Development F->G

Caption: Workflow for the development of 3,4-dihydroisoquinoline-2(1H)-carboxamide based STING inhibitors.

The STING signaling pathway and its inhibition by these compounds can be visualized as follows:

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus dimerizes & translocates to IFNs Type I Interferons & Pro-inflammatory Cytokines nucleus->IFNs induces transcription of inhibitor 3,4-Dihydroisoquinoline- 2(1H)-carboxamide Inhibitor inhibitor->STING inhibits

References

An In-depth Technical Guide to the Physical Properties of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂PubChem[1]
Molecular Weight 248.32 g/mol PubChem[1]
Exact Mass 248.152477885 DaPubChem[1]
Physical Form Solid or yellow liquid[2]Ambeed, Inc., ChemicalBook[2]
Melting Point 59-61 °CEchemi[3]
Boiling Point 394.7 ± 42.0 °C (Predicted)Echemi[3]
Density 1.145 ± 0.06 g/cm³ (Predicted)Echemi[3]
Flash Point 192.5 ± 27.9 °CEchemi[3]
Refractive Index 1.569Echemi[3]
Polar Surface Area (PSA) 55.6 ŲPubChem[1], Echemi[3]
LogP (XLogP3) 2Echemi[3]
CAS Number 171049-41-5PubChem[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C. Store sealed in a dry environment at 2-8°C.Ambeed, Inc.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of its nitro precursor.[2]

Materials:

  • tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) atmosphere

Procedure:

  • A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (4.4 g, 15.81 mmol) in methanol (100 mL) is prepared.[2]

  • To this solution, Pd/C (500 mg, 4.69 mmol) is added.[2]

  • The reaction mixture is stirred for 3 hours at room temperature under a hydrogen atmosphere.[2]

  • Upon completion of the reaction, the mixture is filtered to remove the Pd/C catalyst.[2]

  • The filtrate is then concentrated under reduced pressure to yield the final product, this compound, as a yellow liquid (3.8 g, 96.8% yield).[2]

Characterization: The structure of the synthesized product can be confirmed by ¹H NMR spectroscopy.[2]

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H), 2.71 (t, 2H), 3.58 (s, 4H), 4.47 (s, 2H), 6.44 (s, 1H), 6.52 (dd, 1H), 6.91 (d, 1H).[2]

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow of this compound Start Start Material: tert-Butyl 7-nitro-3,4-dihydroisoquinoline- 2(1H)-carboxylate Reaction Reaction: - Dissolve in Methanol - Add Pd/C catalyst - Stir under H₂ atmosphere at RT for 3h Start->Reaction Input Filtration Filtration: Remove Pd/C catalyst Reaction->Filtration Reaction Mixture Concentration Concentration: Evaporate filtrate Filtration->Concentration Filtrate Product Final Product: tert-Butyl 7-amino-3,4-dihydroisoquinoline- 2(1H)-carboxylate Concentration->Product Yields Characterization Characterization: ¹H NMR Product->Characterization

Caption: Synthesis workflow for the preparation of the target compound.

The logical relationship between the key physical properties of the compound is depicted in the diagram below.

Physical_Properties Physical Properties of this compound Compound This compound Molecular Molecular Properties Compound->Molecular Bulk Bulk Properties Compound->Bulk Predicted Predicted Properties Compound->Predicted MW Molecular Weight: 248.32 g/mol Molecular->MW Mass Exact Mass: 248.152477885 Da Molecular->Mass Formula Molecular Formula: C₁₄H₂₀N₂O₂ Molecular->Formula Form Physical Form: Solid or Yellow Liquid Bulk->Form MP Melting Point: 59-61 °C Bulk->MP BP Boiling Point: 394.7 °C Predicted->BP Density Density: 1.145 g/cm³ Predicted->Density

Caption: Key physical properties of the subject compound.

References

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

This guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role as a versatile scaffold in the creation of novel therapeutics.

Chemical and Physical Properties

This compound is a solid organic compound widely used as a building block in organic synthesis.[1][2][3] Its Boc-protected nitrogen and the amino group on the aromatic ring make it a valuable precursor for creating diverse molecular architectures.

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 248.32 g/mol [4][5]
Molecular Formula C₁₄H₂₀N₂O₂[4][5]
CAS Number 171049-41-5[3][4]
IUPAC Name tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate[4][5]
Physical Form Solid[1][3]
Purity Typically ≥97%[1][3]
Storage Temperature 2-8°C, under inert atmosphere, kept in a dark place[1][3]

Experimental Protocols

Synthesis Protocol: Catalytic Hydrogenation

The most common synthesis route for this compound involves the reduction of its corresponding nitro precursor, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Materials:

  • tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in methanol.

  • Inerting: Purge the flask with an inert gas (Argon or Nitrogen) to remove air.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.1 eq by weight) to the solution under the inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas (H₂), typically at balloon pressure or slightly above.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure all product is collected.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is the target product, this compound, which can be used directly or further purified if necessary.[6]

G cluster_synthesis Synthesis Workflow node_start Start: Dissolve Nitro Precursor in Methanol node_inert Purge with Inert Gas node_start->node_inert node_catalyst Add Pd/C Catalyst node_inert->node_catalyst node_hydrogenate Hydrogenate under H2 atmosphere (Room Temperature, 2-4h) node_catalyst->node_hydrogenate node_monitor Monitor by TLC/HPLC node_hydrogenate->node_monitor node_monitor->node_hydrogenate Incomplete node_purge Purge with Inert Gas node_monitor->node_purge Complete node_filter Filter through Celite to Remove Catalyst node_purge->node_filter node_concentrate Concentrate Filtrate (Rotary Evaporator) node_filter->node_concentrate node_product Final Product: tert-Butyl 7-amino-3,4-dihydro- isoquinoline-2(1H)-carboxylate node_concentrate->node_product

Synthesis and Purification Workflow.
Purification and Analysis

  • Purification: While the filtration and concentration steps often yield a product of sufficient purity, further purification can be achieved using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Analysis: The identity and purity of the compound are confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. The spectrum for the title compound in CDCl₃ shows a characteristic singlet for the nine tert-butyl protons around δ 1.48 ppm, along with signals for the aliphatic and aromatic protons.[6]

    • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

Applications in Drug Development

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and its ability to interact with a wide range of biological targets.[7] THIQ derivatives have been investigated for various therapeutic applications.

  • Anticancer Agents: Many THIQ-based compounds have shown potent anticancer activity by mechanisms including the inhibition of tubulin polymerization, induction of apoptosis, and interruption of cell migration.[1][8][9]

  • Neurodegenerative Diseases: The THIQ scaffold is a key component in compounds designed to treat neurodegenerative disorders. For instance, certain derivatives have been shown to modulate the processing of amyloid precursor protein (APP), which is implicated in Alzheimer's disease.[4] Others have been explored as agents for preventing Parkinson's disease.[7][10]

  • Anti-inflammatory Agents: Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, demonstrating significant anti-inflammatory efficacy in preclinical models.[11]

  • Other Therapeutic Areas: The versatility of the THIQ structure has led to its exploration in developing treatments for malaria, CNS disorders, cardiovascular diseases, and diabetes.[7][12]

Signaling Pathway: Modulation of APP Processing

In the context of Alzheimer's disease, the accumulation of amyloid-β (Aβ) peptides is a key pathological event. These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes Aβ formation and produces the neuroprotective sAPPα fragment.

Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to promote this non-amyloidogenic pathway.[4] They can activate the Extracellular signal-Regulated Kinase (ERK) signaling pathway. Activated ERK can, in turn, enhance the activity of α-secretase, leading to increased production of sAPPα and a corresponding decrease in the production of harmful Aβ peptides.[4]

G cluster_pathway Potential THIQ-Mediated Signaling Pathway in Alzheimer's Disease cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway THIQ THIQ Derivative ERK ERK Pathway Activation THIQ->ERK Activates Alpha_Secretase α-Secretase (ADAM10/17) ERK->Alpha_Secretase Enhances Activity sAPPalpha sAPPα (Neuroprotective) Alpha_Secretase->sAPPalpha Beta_Secretase β-Secretase Alpha_Secretase->Beta_Secretase Inhibits Aβ Formation APP Amyloid Precursor Protein (APP) APP->Alpha_Secretase Cleavage APP->Beta_Secretase Cleavage Gamma_Secretase γ-Secretase Beta_Secretase->Gamma_Secretase Further Cleavage Abeta Aβ Peptides (Neurotoxic) Gamma_Secretase->Abeta

ERK-Dependent Modulation of APP Processing by THIQ Derivatives.

References

An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a pivotal building block in contemporary medicinal chemistry. This document elucidates its chemical structure, physicochemical properties, detailed synthetic protocols, and thorough analytical characterization. Furthermore, it explores its significant applications in the synthesis of bioactive molecules, particularly focusing on its role as a key intermediate in the development of novel therapeutics such as STING and JNK inhibitors. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

This compound is a bicyclic amine derivative featuring a tetrahydroisoquinoline core. The secondary amine at position 2 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The amino group at position 7 of the aromatic ring serves as a key functional handle for further chemical modifications.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate[1]
CAS Number 171049-41-5[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)N[1]
InChIKey AGRBXKCSGCUXST-UHFFFAOYSA-N[1]

Table 2: Physicochemical Data

PropertyValueReference(s)
Appearance Solid[2]
Melting Point 59-61 °C[3]
Boiling Point 394.736 °C at 760 mmHg (Predicted)[3]
Density 1.145 g/cm³ (Predicted)[3]
pKa 4.81 ± 0.20 (Predicted)[3]

Experimental Protocols

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.[4]

Reaction Scheme:

G reactant tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate reagents Pd/C, H₂ (g) MeOH, Room Temperature reactant->reagents product This compound reagents->product G start tert-Butyl 7-amino-3,4-dihydro- isoquinoline-2(1H)-carboxylate step1 Amide Coupling (e.g., with an activated carboxylic acid) start->step1 intermediate N-acylated intermediate step1->intermediate step2 Further functionalization and/or deprotection intermediate->step2 final 3,4-Dihydroisoquinoline-2(1H)-carboxamide STING Inhibitor step2->final

References

An In-depth Technical Guide to the Synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step sequence: construction of the 7-nitro-tetrahydroisoquinoline core, reduction of the nitro group to an amine, and selective N-Boc protection of the secondary amine. This guide details the experimental protocols for each step, presents quantitative data in a clear tabular format, and includes diagrams to illustrate the reaction pathways and logical flow.

I. Overview of the Synthetic Route

The synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline can be efficiently achieved through a three-step process. The general synthetic scheme is outlined below. The initial step involves the formation of the core tetrahydroisoquinoline structure with a nitro group at the 7-position, which can be accomplished through established methods such as the Bischler-Napieralski or Pictet-Spengler reactions. This is followed by the reduction of the nitro group to a primary amine. The final step is the selective protection of the secondary amine in the tetrahydroisoquinoline ring with a tert-butyloxycarbonyl (Boc) group.

Synthetic_Route_Overview Start Starting Materials Step1 Step 1: Tetrahydroisoquinoline Core Synthesis (e.g., Bischler-Napieralski or Pictet-Spengler) Start->Step1 Intermediate1 7-Nitro-1,2,3,4-tetrahydroisoquinoline Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate1->Step2 Intermediate2 7-Amino-1,2,3,4-tetrahydroisoquinoline Step2->Intermediate2 Step3 Step 3: Selective N-Boc Protection Intermediate2->Step3 FinalProduct 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline Step3->FinalProduct

Figure 1: Overview of the synthetic pathway.

II. Experimental Protocols

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

The construction of the 7-nitro-substituted tetrahydroisoquinoline core can be achieved via the Bischler-Napieralski reaction followed by reduction, or through the Pictet-Spengler reaction.

Method A: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[1][2]

  • Experimental Protocol:

    • Amide Formation: React 2-(4-nitrophenyl)ethylamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base to form N-[2-(4-nitrophenyl)ethyl]acetamide.

    • Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures to yield 7-nitro-3,4-dihydroisoquinoline.[1]

    • Reduction: Reduce the intermediate 3,4-dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent (e.g., methanol or ethanol) to obtain 7-nitro-1,2,3,4-tetrahydroisoquinoline.[3]

Method B: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure.[4][5]

  • Experimental Protocol:

    • React 2-(4-nitrophenyl)ethylamine with a formaldehyde equivalent (e.g., paraformaldehyde or dimethoxymethane) in the presence of a strong acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) at elevated temperatures to directly yield 7-nitro-1,2,3,4-tetrahydroisoquinoline.[4][6]

Step1_Workflow cluster_BN Bischler-Napieralski Route cluster_PS Pictet-Spengler Route BN_Start 2-(4-nitrophenyl)ethylamine BN_Amide N-[2-(4-nitrophenyl)ethyl]acetamide BN_Start->BN_Amide Acylation BN_DHIQ 7-Nitro-3,4-dihydroisoquinoline BN_Amide->BN_DHIQ Cyclization (POCl₃ or P₂O₅) BN_Product 7-Nitro-1,2,3,4-tetrahydroisoquinoline BN_DHIQ->BN_Product Reduction (NaBH₄) PS_Start 2-(4-nitrophenyl)ethylamine PS_Product 7-Nitro-1,2,3,4-tetrahydroisoquinoline PS_Start->PS_Product Condensation with formaldehyde equivalent (Acid catalyst)

Figure 2: Workflow for Step 1.

ParameterBischler-NapieralskiPictet-Spengler
Starting Materials 2-(4-nitrophenyl)ethylamine, Acylating agent2-(4-nitrophenyl)ethylamine, Formaldehyde equivalent
Key Reagents POCl₃ or P₂O₅, NaBH₄Strong acid (e.g., HCl, TFA)
Number of Steps 31
Reaction Conditions Elevated temperaturesElevated temperatures

Table 1: Comparison of Synthesis Methods for 7-Nitro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

The reduction of the aromatic nitro group to a primary amine can be effectively carried out by catalytic transfer hydrogenation. This method is often preferred due to its mild reaction conditions and high yields.

  • Experimental Protocol:

    • Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Add a hydrogen donor, such as ammonium formate, in portions.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 7-amino-1,2,3,4-tetrahydroisoquinoline.

Step2_Workflow Input 7-Nitro-1,2,3,4-tetrahydroisoquinoline Process Catalytic Transfer Hydrogenation (10% Pd/C, Ammonium Formate) Input->Process Output 7-Amino-1,2,3,4-tetrahydroisoquinoline Process->Output

Figure 3: Workflow for Step 2.

ParameterValue
Catalyst 10% Palladium on Carbon
Hydrogen Donor Ammonium Formate
Solvent Methanol or Ethanol
Temperature Room Temperature
Typical Yield High

Table 2: Reaction Parameters for Nitro Group Reduction.

Step 3: Selective N-Boc Protection of 7-Amino-1,2,3,4-tetrahydroisoquinoline

The final step involves the selective protection of the secondary amine at the 2-position of the tetrahydroisoquinoline ring with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc₂O). The selectivity for the secondary amine over the primary aromatic amine is a key consideration in this step.

  • Experimental Protocol:

    • Dissolve 7-amino-1,2,3,4-tetrahydroisoquinoline in a suitable solvent, such as a mixture of dioxane and water or dichloromethane.

    • Add a base, such as sodium bicarbonate or triethylamine, to the solution.

    • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup to remove the base and any water-soluble byproducts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline.[7][8]

Step3_Workflow Input 7-Amino-1,2,3,4-tetrahydroisoquinoline Process Reaction with Di-tert-butyl dicarbonate (Base, Solvent) Input->Process Output 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline Process->Output

Figure 4: Workflow for Step 3.

ParameterValue
Reagent Di-tert-butyl dicarbonate (Boc₂O)
Base Sodium bicarbonate, Triethylamine
Solvent Dioxane/Water, Dichloromethane
Temperature Room Temperature
Purification Column Chromatography

Table 3: Reaction Parameters for Selective N-Boc Protection.

III. Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundExpected Analytical Data
7-Nitro-1,2,3,4-tetrahydroisoquinoline ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy
7-Amino-1,2,3,4-tetrahydroisoquinoline ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy
2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy, Elemental Analysis

Table 4: Expected Characterization Data.

IV. Conclusion

This technical guide outlines a reliable and efficient multi-step synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline. The described protocols for the formation of the tetrahydroisoquinoline core, nitro group reduction, and selective N-Boc protection provide a solid foundation for the preparation of this important building block. The provided data and diagrams are intended to assist researchers, scientists, and drug development professionals in the successful synthesis and application of this versatile compound.

References

Synthetic Pathways to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic routes for obtaining tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is typically achieved through a multi-step process commencing with the formation of the core tetrahydroisoquinoline (THIQ) structure, followed by functional group manipulations to introduce the desired amino and tert-butyloxycarbonyl (Boc) moieties.

Core Synthesis Strategies

The construction of the 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone of this synthesis. Two classical and widely employed methods for this purpose are the Pictet-Spengler and Bischler-Napieralski reactions. These reactions utilize substituted phenylethylamines as foundational starting materials, which undergo cyclization to form the bicyclic THIQ ring system.

A prevalent and efficient strategy for the synthesis of the title compound involves a three-step sequence starting from the readily available 1,2,3,4-tetrahydroisoquinoline. This pathway is outlined below:

  • N-Boc Protection: The secondary amine of the tetrahydroisoquinoline ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to modulate the reactivity of the nitrogen atom during subsequent reactions.

  • Nitration: An electrophilic aromatic substitution is performed to introduce a nitro group at the 7-position of the Boc-protected tetrahydroisoquinoline.

  • Reduction: The nitro group is subsequently reduced to the target primary amine, yielding this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Step 1: Synthesis of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

The protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Reactants Reagents/Solvents Reaction Conditions Yield Reference
1,2,3,4-TetrahydroisoquinolineDi-tert-butyl dicarbonate, Triethylamine, DichloromethaneRoom Temperature, 12 h>95%Generic Procedure

Experimental Protocol:

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane, triethylamine (1.2 eq) is added. The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate as a solid.

Step 2: Synthesis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

The introduction of the nitro group at the C7 position is a key step and is generally accomplished through electrophilic nitration using a nitrating agent.

Reactant Reagents/Solvents Reaction Conditions Yield Reference
tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylateNitric acid, Sulfuric acid0 °C to Room Temperature, 2 h80-90%Analogous Procedures

Experimental Protocol:

tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1.5 hours. The reaction is carefully quenched by pouring it onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Reactant Reagents/Solvents Reaction Conditions Yield Reference
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylateHydrogen gas, Palladium on carbon (10%), EthanolRoom Temperature, Atmospheric Pressure, 4 h>90%Analogous Procedures

Experimental Protocol:

A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in ethanol is taken in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon is added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature for 4 hours. After the reaction is complete, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to give this compound.

Synthetic Pathway Visualization

The logical flow of the primary synthetic route is depicted in the following diagram.

Synthesis_Pathway A 1,2,3,4-Tetrahydroisoquinoline B tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate A->B (Boc)₂O, Et₃N DCM C tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate B->C HNO₃, H₂SO₄ D tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate C->D H₂, Pd/C EtOH

Caption: Synthetic route to the target compound.

Alternative Starting Materials and Logical Relationships

While the above pathway is common, alternative starting materials can be employed. The choice of starting material often depends on commercial availability and the desired substitution pattern on the final molecule.

Starting_Materials cluster_0 Starting Material Options cluster_1 Key Intermediate A Substituted Phenylethylamine C This compound A->C Pictet-Spengler or Bischler-Napieralski, followed by functional group transformations B 1,2,3,4-Tetrahydroisoquinoline B->C Boc-protection, Nitration, Reduction

Caption: Alternative starting material logic.

A Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document covers its chemical properties, reliable suppliers, synthesis protocols, and its application in the discovery of novel therapeutics, particularly as inhibitors of the ST-ING (Stimulator of Interferon Genes) pathway.

Chemical Properties and Identification

This compound is a heterocyclic amine derivative featuring a tetrahydroisoquinoline core. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine makes it a versatile intermediate for further chemical modifications.

PropertyValue
CAS Number 171049-41-5[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
IUPAC Name tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate[1]
Synonyms 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline, 7-Amino-2-Boc-1,2,3,4-tetrahydroisoquinoline[1]
Appearance Solid
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[2]

Commercial Availability and Suppliers

A variety of chemical suppliers offer this compound. The following table summarizes key quantitative data from a selection of vendors to facilitate comparison. Prices and availability are subject to change and should be confirmed with the respective suppliers.

SupplierPurityQuantityPrice (USD)
Sigma-Aldrich 97%100 mg$16.10
250 mg$21.85
1 g$26.45
5 g$79.35
10 g$151.80
25 g$363.40
AK Scientific Not Specified5 g$451
Ambeed Not Specified10 g$516
AHH Not Specified1 g$372
Abosyn Not Specified1 g$675

Experimental Protocols

Synthesis of this compound

The synthesis of the tetrahydroisoquinoline core can be achieved through established methods such as the Pictet-Spengler or Bischler-Napieralski reactions. A common route to this compound involves the reduction of a corresponding nitro-substituted precursor.

General Procedure:

  • Nitration: The commercially available tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is nitrated to introduce a nitro group at the 7-position. This is typically achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid at low temperatures.

  • Boc Protection: If the starting material is not already Boc-protected, the secondary amine of the tetrahydroisoquinoline is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

  • Reduction of the Nitro Group: The 7-nitro group is then reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is typically carried out in a solvent like methanol or ethanol.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired this compound.

Application in the Discovery of STING Inhibitors

Recent research has highlighted the use of the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold in the development of potent STING inhibitors for the treatment of autoimmune and autoinflammatory diseases. The following outlines a general workflow for screening such compounds.

Experimental Workflow for Screening STING Inhibitors:

STING_Inhibitor_Screening_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization A tert-Butyl 7-amino-3,4- dihydroisoquinoline-2(1H)-carboxylate B Amide Coupling with Carboxylic Acids A->B C Library of Dihydroisoquinoline- 2(1H)-carboxamides B->C D Cell-based STING Reporter Assay C->D Screening E Determine IC50 Values D->E F Identify Hit Compounds E->F G Structure-Activity Relationship (SAR) Studies F->G Optimization H In Vivo Efficacy Studies (e.g., Mouse Models) G->H I ADME/Tox Profiling H->I

Caption: Workflow for the discovery of STING inhibitors.

Detailed Methodology for STING Activity Assay (Reporter Gene Assay):

  • Cell Culture: Human monocytic THP-1 dual reporter cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are cultured according to standard protocols.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized dihydroisoquinoline-2(1H)-carboxamide compounds.

  • STING Activation: After a pre-incubation period with the compounds, STING signaling is activated by adding a STING agonist, such as cGAMP (cyclic GMP-AMP).

  • Luciferase Assay: Following an appropriate incubation time, the activity of the secreted luciferase in the cell culture supernatant is measured using a commercially available luciferase assay system and a luminometer.

  • Data Analysis: The luminescence signal is normalized to control wells (vehicle-treated), and the half-maximal inhibitory concentration (IC₅₀) for each compound is calculated to determine its potency as a STING inhibitor.

Signaling Pathway Visualization

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA. The following diagram illustrates the key steps in this signaling cascade.

STING_Signaling_Pathway cluster_0 Cytosol cluster_1 Endoplasmic Reticulum / Golgi cluster_2 Downstream Signaling cluster_3 Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_dimer STING Dimer cGAMP->STING_dimer Binds STING_active Activated STING STING_dimer->STING_active Translocates & Conformational Change TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates IFN Type I Interferons (IFN-α/β) ISGs Interferon-Stimulated Genes (ISGs) pIRF3_nuc->ISGs Induces Transcription ISGs->IFN Leads to Inhibitor Dihydroisoquinoline Inhibitor Inhibitor->STING_active Inhibits

Caption: The cGAS-STING signaling pathway.

This guide provides a foundational understanding of this compound for its application in research and drug development. For further details, it is recommended to consult the primary literature and the technical documentation provided by chemical suppliers.

References

In-Depth Technical Guide: Safety and Handling of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Chemical Identification and Properties

This section details the fundamental chemical and physical properties of this compound.

Identifier Value
IUPAC Name tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
CAS Number 171049-41-5
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Physical Form Solid
Storage Temperature 2-8°C, Keep in a dark place, under inert atmosphere.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.[1]

GHS Classification Hazard Statement Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Signal Word: Warning [2]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to the following handling procedures and PPE requirements is mandatory.

Engineering Controls
  • All work with this compound, especially when handling the solid powder, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • If weighing the powder, a ventilated balance enclosure should be used.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

PPE Type Specification
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them frequently.
Protective Clothing A lab coat must be worn and buttoned.
Respiratory Protection A NIOSH-approved respirator may be required for certain operations where engineering controls are not sufficient.
General Handling Workflow

The following diagram illustrates a standard workflow for safely handling powdered this compound in a laboratory setting.

G General Workflow for Handling Hazardous Powdered Compounds prep Preparation - Review SDS - Don appropriate PPE - Prepare work area in fume hood weigh Weighing - Use ventilated balance enclosure - Tare container - Transfer solid carefully prep->weigh dissolve Dissolution - Add solvent slowly to the solid - Ensure good ventilation weigh->dissolve reaction Reaction/Use - Conduct experiment in fume hood - Monitor for any adverse reactions dissolve->reaction cleanup Decontamination & Cleanup - Wipe down work surfaces - Dispose of contaminated materials properly reaction->cleanup storage Storage - Store in a tightly sealed container - Place in designated storage area (2-8°C, dark, inert atmosphere) cleanup->storage

General workflow for handling hazardous powdered compounds.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

Exposure Route First Aid Procedure
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Accidental Release and Disposal

Spill Response
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For small spills, carefully scoop the solid material into a sealed container for disposal. Avoid generating dust.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For large spills, contact your institution's environmental health and safety department.

Waste Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials should be placed in a sealed, labeled container.

Experimental Protocols: Synthesis

While a detailed, step-by-step safety protocol for the synthesis of this compound is not widely published, a general synthetic route involves the reduction of the corresponding nitro compound.[3]

Reaction: Reduction of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Reagents:

  • tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Palladium on carbon (Pd/C) catalyst

  • Methanol (Solvent)

  • Hydrogen gas (H₂)

General Safety Precautions for this Synthesis:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood, away from ignition sources. A hydrogen detector should be used.

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere (e.g., argon or nitrogen) when possible. Wetting the catalyst with a small amount of solvent can reduce its pyrophoricity.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

The following diagram outlines the logical relationship of safety considerations for this synthetic step.

G Safety Considerations for Catalytic Hydrogenation cluster_reagents Reagent Hazards cluster_precautions Safety Precautions H2 Hydrogen Gas (H₂) Vent Fume Hood & Ventilation H2->Vent Flammable Gas Ignition No Ignition Sources H2->Ignition Explosion Risk PdC Palladium on Carbon (Pd/C) Inert Inert Atmosphere Handling PdC->Inert Pyrophoric MeOH Methanol MeOH->Vent Toxic & Flammable Vapor PPE Appropriate PPE Vent->PPE Inert->PPE Ignition->PPE

Key safety considerations for catalytic hydrogenation.

Toxicological Information and Biological Context

While the specific biological activity of this compound is not extensively documented in the provided search results, related 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as inhibitors of the Stimulator of Interferon Genes (STING) pathway.[4] The STING pathway is a critical component of the innate immune system that senses cytosolic DNA. Overactivation of this pathway is implicated in various inflammatory and autoimmune diseases. The potential for this class of compounds to modulate the STING pathway is an area of active research.

Below is a simplified representation of the STING signaling pathway. It is important to note that the interaction of this compound with this pathway has not been confirmed.

G Simplified STING Signaling Pathway cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFNs) IRF3->IFNs induces transcription of

Simplified overview of the STING signaling pathway.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's environmental health and safety professionals. Always prioritize safety in the laboratory.

References

An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a versatile intermediate compound in medicinal chemistry. Due to its structural motif, this compound is a valuable building block in the synthesis of various biologically active molecules. This document outlines its physicochemical properties, a general protocol for determining its solubility, its synthesis route, and its potential relevance in interfering with cellular signaling pathways.

Physicochemical Properties

This compound, also known as 7-Amino-2-Boc-1,2,3,4-tetrahydroisoquinoline, is a solid compound at room temperature.[1] Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 171049-41-5[2]
Molecular Formula C₁₄H₂₀N₂O₂[2]
Molecular Weight 248.32 g/mol [2]
Melting Point 59-61 °C[1]
Boiling Point 394.7±42.0 °C (Predicted)[1]
Density 1.145±0.06 g/cm³ (Predicted)[1]
Appearance Solid

Section 1: Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. The table below indicates common laboratory solvents for which solubility data would be valuable for researchers. The subsequent section details a general experimental protocol that can be employed to determine these values.

SolventSolubility (mg/mL)Temperature (°C)Method
WaterData Not Available25Shake-Flask
Phosphate-Buffered Saline (PBS) pH 7.4Data Not Available25Shake-Flask
Dimethyl Sulfoxide (DMSO)Data Not Available25Shake-Flask
EthanolData Not Available25Shake-Flask
MethanolData Not Available25Shake-Flask
Dichloromethane (DCM)Data Not Available25Shake-Flask
Ethyl AcetateData Not Available25Shake-Flask

Section 2: Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][4] The following protocol provides a general framework for this determination.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of glass vials. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typical.[3][5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility of the compound in the solvent based on the concentration of the saturated solution.

Synthesis of this compound

The synthesis of the title compound can be achieved through the reduction of a nitro-substituted precursor.[6] The following workflow outlines this process.

G start tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate reagents Pd/C, H₂ Methanol (Solvent) start->reagents Add conditions Room Temperature 3 hours reagents->conditions Under filtration Filtration to remove catalyst conditions->filtration concentration Concentration of filtrate filtration->concentration product This compound concentration->product

A high-level workflow for the synthesis of the target compound.[6]

Section 3: Biological Context and Signaling Pathways

While this compound is primarily a synthetic intermediate, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is present in numerous biologically active molecules. THIQ derivatives have been investigated for a wide range of therapeutic applications, including as anti-cancer agents. Some have been shown to inhibit the KRas signaling pathway, which is frequently mutated in various cancers.[7][8]

Disclaimer: The following signaling pathway is presented as a plausible target for molecules derived from the title compound, based on the activity of related THIQ structures. There is no direct experimental evidence linking this compound itself to the inhibition of this pathway.

The KRas Signaling Pathway

The KRas protein is a GTPase that acts as a molecular switch in signal transduction pathways that control cell growth, differentiation, and survival.[8] Mutations in the KRAS gene can lead to a constitutively active protein, resulting in uncontrolled cell proliferation. The diagram below illustrates a simplified representation of the canonical KRas signaling cascade.

KRas_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS recruits KRas_GDP KRas-GDP (Inactive) Grb2_SOS->KRas_GDP activates KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GTP exchange RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT activates AKT->Proliferation Inhibitor Potential THIQ Inhibitor Inhibitor->KRas_GTP inhibits

A simplified diagram of the KRas signaling pathway.[7]

References

Commercial Availability and Synthetic Utility of 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and synthetic utility of the versatile building block, 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline. This compound, featuring a protected amine on the tetrahydroisoquinoline core and a free amino group on the aromatic ring, serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its structural motif is prevalent in numerous natural products and pharmaceutical agents, making it a compound of significant interest in medicinal chemistry and drug discovery.

Physicochemical Properties and Commercial Availability

7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline, also known by its IUPAC name tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a stable, solid compound at room temperature. It is commercially available from a variety of chemical suppliers. The quality and purity of the commercially available material can vary, and it is recommended to consult the supplier's Certificate of Analysis (CoA) for specific batch data.

Table 1: General Physicochemical Properties

PropertyValueSource
CAS Number 171049-41-5
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance Solid
Melting Point 59-61 °C
Boiling Point 394.7 °C at 760 mmHg
Purity Typically ≥95%

Table 2: Representative Commercial Suppliers

SupplierProduct NumberPurity
Sigma-AldrichChemScene-CIAH987F01E395%
AK ScientificW3728Not specified
AmbeedA290501Not specified
BOC Sciences-Not specified
ChemicalBookMT-03930Not specified

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Synthetic Applications in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of the 7-amino group on the aromatic ring of 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline provides a key handle for further chemical modification, allowing for the introduction of various pharmacophores to modulate biological activity and selectivity. The Boc protecting group on the secondary amine ensures chemoselective reactions at the 7-amino position.

A significant area of application for THIQ derivatives is in the development of inhibitors for critical signaling pathways implicated in cancer, such as the NF-κB and KRAS pathways. While direct synthesis of inhibitors from 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline is not extensively documented in readily available literature, its structural similarity to precursors of known inhibitors makes it a highly valuable starting material.

Experimental Protocols

The synthesis of the tetrahydroisoquinoline core is a well-established area of organic chemistry. Two of the most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.

General Protocol for Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1][2]

Materials:

  • β-arylethylamine (e.g., a derivative of phenethylamine) (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, methanol)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the β-arylethylamine in the anhydrous solvent, add the aldehyde or ketone.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the acid catalyst dropwise.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines, which can then be reduced to tetrahydroisoquinolines.[3][4][5][6]

Materials:

  • β-arylethylamide (1.0 eq)

  • Dehydrating agent (e.g., phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅))

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Methanol/water mixture

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a solution of the β-arylethylamide in the anhydrous solvent, add the dehydrating agent.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the resulting residue in a methanol/water mixture and cool to 0 °C.

  • Carefully add sodium borohydride until the pH reaches 7 to reduce the intermediate imine.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic and Biological Pathways

To illustrate the utility of 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline in a drug discovery context, the following diagrams depict a general synthetic workflow for creating a library of derivatives and a simplified representation of the NF-κB signaling pathway, a common target for tetrahydroisoquinoline-based inhibitors.

G start 7-Amino-2-Boc-1,2,3,4- tetrahydroisoquinoline step1 Functionalization of 7-amino group (e.g., acylation, sulfonylation) start->step1 step2 Deprotection of Boc group step1->step2 step3 Functionalization of secondary amine step2->step3 library Library of diverse THIQ derivatives step3->library screening Biological Screening (e.g., NF-κB assay) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and screening of a tetrahydroisoquinoline library.

G cluster_cytoplasm Cytoplasm tnf TNFα tnfr TNFR tnf->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates transcription Gene Transcription (Inflammation, Survival) nucleus->transcription Promotes inhibitor THIQ-based Inhibitor inhibitor->nfkb Inhibits Translocation

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by a THIQ derivative.

Conclusion

7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its dual functionality allows for the creation of diverse chemical libraries targeting a range of biological pathways. The established synthetic routes to the tetrahydroisoquinoline core, coupled with the potential for derivatization at the 7-amino position, make this compound a valuable tool for medicinal chemists aiming to develop novel therapeutics. Further exploration of derivatives of this compound as inhibitors of key signaling pathways, such as NF-κB and KRAS, represents a promising avenue for future research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The presence of a Boc-protected nitrogen allows for selective functionalization at other positions, while the 7-amino group provides a key handle for introducing diverse substituents via reactions like acylation, alkylation, or diazotization.

This document provides a detailed protocol for the synthesis of the title compound via the reduction of its corresponding nitro precursor, tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This precursor can be synthesized through the nitration of Boc-protected 1,2,3,4-tetrahydroisoquinoline or obtained from commercial suppliers. The described method utilizes tin(II) chloride, a mild and effective reagent for the reduction of aromatic nitro groups, which is often preferred over catalytic hydrogenation when other reducible functional groups are present.[2][3][4]

Synthesis Workflow

The overall synthetic transformation is the reduction of a nitro group to an amine.

SynthesisWorkflow SM tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate Reaction Reduction Reaction SM->Reaction  SnCl2·2H2O, Ethanol (EtOH)  Reflux, 2-4 h Workup Aqueous Work-up & Extraction Reaction->Workup  1. Cool to RT  2. Quench with sat. NaHCO3 (aq) Purification Purification (Column Chromatography) Workup->Purification  Crude Product Product This compound Purification->Product  Pure Product

Caption: Synthetic workflow for the reduction of the nitro-precursor to the target amine.

Experimental Protocol

This protocol details the reduction of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate to this compound using tin(II) chloride dihydrate.

Materials and Reagents:

  • tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq).

    • Add absolute ethanol to create a suspension (approx. 10-15 mL of solvent per gram of starting material).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise (4.0 - 5.0 eq). The addition may be exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath.

    • Stir the mixture vigorously at reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

    • Re-dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic mixture. Caution: CO₂ gas evolution will occur. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8). A thick, white precipitate of tin salts will form.

    • Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate back to the separatory funnel and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes), to isolate the pure product.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain this compound as a solid.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Tin(II) chloride is corrosive and a suspected sensitizer; handle with care.[4]

  • The quenching step with sodium bicarbonate is exothermic and releases gas; perform it slowly and with caution.

Data Presentation

The following table summarizes key quantitative data for the starting material and the final product. Yields for this type of reduction are typically high.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylateC₁₄H₁₈N₂O₄294.31N/A>95%
This compound C₁₄H₂₀N₂O₂ 248.32 85-95% >97%

References

Application Note: Efficient Boc Protection of 7-Amino-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and medicinal chemistry. Its stability under a variety of reaction conditions, including exposure to most bases and nucleophiles, and its facile removal under mild acidic conditions make it an ideal choice for multi-step synthetic sequences.[1][2][3] 7-Amino-1,2,3,4-tetrahydroisoquinoline is a valuable bifunctional building block, containing both a secondary aliphatic amine within the heterocyclic ring and a primary aromatic amine on the benzene ring. Selective protection of one of these amine functionalities is crucial for the regioselective synthesis of complex derivatives.

This application note details a robust and efficient protocol for the Boc protection of the exocyclic primary amine of 7-amino-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc anhydride). The presence of two amine groups with different nucleophilicities—the aliphatic secondary amine being more basic and the aromatic primary amine being less basic—requires carefully controlled reaction conditions to achieve selective protection. A procedure has been developed for the regioselective protection of aromatic amines in the presence of aliphatic amines by leveraging the difference in their pKa values.[4] This protocol is optimized for high yield and purity, providing a reliable method for researchers in drug discovery and development.

Reaction Scheme
Data Presentation

The following table summarizes representative quantitative data for the Boc protection of 7-amino-1,2,3,4-tetrahydroisoquinoline under optimized conditions.

EntryReactant (mmol)(Boc)₂O (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Purity (%)
15.01.11.2DCM0 to RT1292>98
25.01.11.2THF0 to RT1288>97
35.01.1-Dioxane/H₂ORT1685>95

Note: Data presented are representative examples based on typical yields for similar reactions and should be used for comparative purposes.

Detailed Experimental Protocol

This protocol describes the selective N-Boc protection of the 7-amino group of 7-amino-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 7-Amino-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)[2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-amino-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • Slowly add triethylamine (1.2 equiv) to the stirred solution.

    • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equiv) in a small amount of anhydrous DCM.

    • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the experimental workflow for the described protocol.

G Boc Protection Workflow A 1. Dissolve 7-amino-THIQ in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Triethylamine B->C D 4. Add (Boc)₂O solution dropwise at 0 °C C->D E 5. Warm to RT and stir for 12-16h D->E F 6. Quench with aq. NaHCO₃ E->F G 7. Extraction with DCM F->G H 8. Wash with Brine G->H I 9. Dry over Na₂SO₄ H->I J 10. Concentrate in vacuo I->J K 11. Purify by Column Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for Boc protection of 7-amino-1,2,3,4-tetrahydroisoquinoline.

References

Application Notes and Protocols: Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, coupled with the presence of a modifiable amino group at the 7-position and a Boc-protected secondary amine, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications in the discovery of novel therapeutics, particularly focusing on its use in the development of STING inhibitors, Monoamine Oxidase (MAO) inhibitors, and Bcl-2 family protein inhibitors. Detailed experimental protocols for the synthesis and evaluation of derivatives are also presented.

Chemical Properties

PropertyValueReference
CAS Number 171049-41-5[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
IUPAC Name tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate[1]
Appearance Solid
Solubility Soluble in organic solvents such as DMSO and methanol

Applications in Drug Discovery

The unique structural features of this compound have been exploited to design and synthesize potent and selective inhibitors for various therapeutic targets.

STING Inhibitors for Inflammatory Diseases

The stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system.[2] Hyperactivation of this pathway can lead to autoimmune and inflammatory diseases.[3] Derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide have been identified as potent STING inhibitors.[3] The 7-amino group of the starting scaffold serves as a key handle for introducing diverse functionalities to explore the structure-activity relationship (SAR) and optimize inhibitory activity.

A notable example is compound 5c , a 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative, which has demonstrated potent inhibition of both human and murine STING.[3]

CompoundTargetIC₅₀ (nM)AssayReference
5c Human STING44Cellular Assay[3]
5c Murine STING32Cellular Assay[3]

Signaling Pathway:

The cGAS-STING pathway is initiated by the sensing of cytosolic DNA by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. cGAMP binds to STING, leading to its activation and the subsequent recruitment of TANK-binding kinase 1 (TBK1). TBK1 phosphorylates both STING and the transcription factor IRF3, leading to the dimerization and nuclear translocation of IRF3, and ultimately the transcription of type I interferons and other pro-inflammatory cytokines. STING inhibitors derived from the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold are believed to act by binding to the transmembrane domain of STING, potentially through covalent modification, thereby preventing its activation.[3]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates STING_Inhibitor 3,4-dihydroisoquinoline- 2(1H)-carboxamide Inhibitor STING_Inhibitor->STING inhibits TBK1 TBK1 STING->TBK1 recruits TBK1->STING phosphorylates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes and translocates IFN_Genes IFN Genes pIRF3_dimer->IFN_Genes activates transcription Type I IFNs Type I IFNs IFN_Genes->Type I IFNs

Caption: The cGAS-STING signaling pathway and the inhibitory action of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives.

Monoamine Oxidase (MAO) Inhibitors for Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[4] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[4] The tetrahydroisoquinoline scaffold is a known pharmacophore for MAO inhibitors.[4] The 7-amino group of this compound can be functionalized to generate potent and selective MAO inhibitors.

Compound ClassTargetIC₅₀ (µM)Inhibition TypeReference
N-methylisoquinolinium ionsMAO-A0.81Competitive[4]
Bcl-2 Family Protein Inhibitors for Cancer Therapy

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a validated strategy in cancer therapy.[5] Tetrahydroisoquinoline-based compounds have been developed as inhibitors of anti-apoptotic Bcl-2 proteins.[5] A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have shown promising binding affinities for Bcl-2 and Mcl-1.[5] Although not directly synthesized from the 7-amino precursor, this highlights the potential of the tetrahydroisoquinoline scaffold in this therapeutic area.

Compound ClassTargetKᵢ (µM)AssayReference
Tetrahydroisoquinoline-3-carboxylic acid derivativesBcl-25.2Fluorescence Polarization[5]

Experimental Protocols

Synthesis of N-Acyl Derivatives

The 7-amino group of this compound can be readily acylated to introduce a variety of substituents. This is a common first step in the synthesis of more complex molecules.

General Protocol for N-Acylation:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (e.g., triethylamine, diisopropylethylamine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Acylation_Workflow Start Dissolve Starting Material and Base in Solvent Add_Reagent Add Acyl Chloride/ Anhydride at 0 °C Start->Add_Reagent React Stir at Room Temperature Add_Reagent->React Quench Quench Reaction React->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Product N-Acyl Product Purify->Product

Caption: General workflow for the N-acylation of this compound.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or a selective substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Test compounds

  • 96-well black microplates

Protocol:

  • Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted test compounds or controls to the respective wells. Include a vehicle control (e.g., DMSO in assay buffer).

  • Add 25 µL of the MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37 °C.

  • Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer.

  • Initiate the reaction by adding 25 µL of the reaction mixture to each well.

  • Immediately measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at multiple time points over 30-60 minutes using a fluorescence plate reader.

  • Calculate the rate of reaction (slope of the fluorescence versus time plot).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MAO_Assay_Workflow Prepare Prepare Compound Dilutions Add_Compounds Add Compounds/ Controls to Plate Prepare->Add_Compounds Add_Enzyme Add MAO Enzyme and Incubate Add_Compounds->Add_Enzyme Start_Reaction Add Reaction Mix Add_Enzyme->Start_Reaction Prepare_Mix Prepare Substrate/ Amplex Red/HRP Mix Prepare_Mix->Start_Reaction Measure Measure Fluorescence over Time Start_Reaction->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze Calculate_IC50 Determine IC₅₀ Analyze->Calculate_IC50

Caption: Workflow for the in vitro MAO inhibition assay.

In Vitro Bcl-2 Fluorescence Polarization (FP) Assay

This protocol describes a competitive fluorescence polarization assay to measure the binding affinity of test compounds to Bcl-2.

Materials:

  • Recombinant human Bcl-2 protein

  • Fluorescently labeled peptide tracer (e.g., FITC-labeled Bak BH3 peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

  • Test compounds

  • 96-well or 384-well black, low-binding microplates

Protocol:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a microplate, add the diluted test compounds. Include a "no inhibitor" control and a "tracer only" control.

  • Add a fixed concentration of the Bcl-2 protein to all wells except the "tracer only" control.

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-protein binding.

  • Add a fixed concentration of the fluorescently labeled peptide tracer to all wells.

  • Incubate the plate for at least 1 hour at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm for FITC).

  • The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration.

  • Fit the data to a competitive binding model to determine the IC₅₀ or Kᵢ value of the test compound.

FP_Assay_Workflow Prepare Prepare Compound Dilutions Add_Compounds Add Compounds to Plate Prepare->Add_Compounds Add_Protein Add Bcl-2 Protein Add_Compounds->Add_Protein Incubate1 Incubate (Compound-Protein) Add_Protein->Incubate1 Add_Tracer Add Fluorescent Tracer Incubate1->Add_Tracer Incubate2 Incubate (Equilibrium) Add_Tracer->Incubate2 Measure_FP Measure Fluorescence Polarization Incubate2->Measure_FP Analyze Determine IC₅₀/Kᵢ Measure_FP->Analyze

Caption: Workflow for the Bcl-2 fluorescence polarization assay.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its application in the development of inhibitors for diverse targets such as STING, MAO, and Bcl-2 highlights its potential as a privileged scaffold in medicinal chemistry. The synthetic accessibility and the presence of multiple points for diversification make it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization. The protocols provided herein offer a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs.

References

Application Notes: Derivatization of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] THIQ derivatives have shown potential as antitumor, anti-HIV, anti-inflammatory, and neuroprotective agents.[2][3][4][5] tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a key synthetic intermediate, offering a versatile platform for generating diverse compound libraries. The presence of a primary aromatic amine at the C7 position allows for a variety of chemical modifications, while the Boc-protected nitrogen at the C2 position ensures stability and selectivity during synthesis. These application notes provide detailed protocols for common derivatization reactions of this building block, aimed at researchers in drug discovery and medicinal chemistry.

Application in Drug Discovery

Derivatization of the 7-amino group is a critical strategy for exploring the structure-activity relationships (SAR) of THIQ-based compounds. By modifying this position, researchers can modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, these modifications can fine-tune the compound's binding affinity and selectivity for various biological targets. For instance, recent studies have identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway, which is implicated in autoimmune and autoinflammatory diseases.[6] The protocols below provide a foundation for synthesizing novel analogs for screening against targets like STING, kinases, and other enzymes.

Visualized Derivatization Strategies

The following diagram illustrates the primary derivatization pathways for the 7-amino group of the title compound, leading to the formation of amides, sulfonamides, and secondary/tertiary amines.

G start tert-Butyl 7-amino-3,4-dihydro isoquinoline-2(1H)-carboxylate reagent1 R-COCl or (RCO)₂O (Acylation) start->reagent1 Base, Solvent reagent2 R-SO₂Cl (Sulfonylation) start->reagent2 Base, Solvent reagent3 R₁R₂C=O, NaBH(OAc)₃ (Reductive Amination) start->reagent3 AcOH, Solvent product1 7-Amido Derivatives reagent1->product1 product2 7-Sulfonamido Derivatives reagent2->product2 product3 7-Alkylamino Derivatives reagent3->product3

Caption: General derivatization pathways from the parent amine.

Experimental Protocols

Protocol 1: N-Acylation of the 7-Amino Group

This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride in the presence of a non-nucleophilic base.

Methodology:

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M concentration).

  • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for N-Acylation:

Derivative NameAcylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
tert-Butyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylateAcetyl chlorideTEADCM2RT95
tert-Butyl 7-(benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylateBenzoyl chlorideTEADCM4RT92
tert-Butyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylateCyclopropanecarbonyl chlorideDIPEATHF6RT88

N-Acylation Experimental Workflow Diagram:

G start Start dissolve 1. Dissolve starting amine and base in anhydrous DCM start->dissolve cool 2. Cool mixture to 0°C dissolve->cool add_reagent 3. Add acyl chloride dropwise cool->add_reagent react 4. Stir at room temperature (Monitor by TLC/LC-MS) add_reagent->react quench 5. Quench with sat. NaHCO₃ react->quench extract 6. Extract with DCM quench->extract dry 7. Dry, filter, and concentrate extract->dry purify 8. Purify via column chromatography dry->purify end End purify->end

Caption: Step-by-step workflow for the N-acylation protocol.

Protocol 2: N-Sulfonylation of the 7-Amino Group

This protocol details the synthesis of sulfonamides via the reaction of the primary amine with a sulfonyl chloride.

Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM (0.2 M). If using DCM, add a base like TEA (2.0 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • If pyridine is the solvent, remove it under high vacuum. If DCM is the solvent, dilute with more DCM.

  • Wash the organic mixture with 1 M HCl (2x), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to yield the desired sulfonamide.

Representative Data for N-Sulfonylation:

Derivative NameSulfonylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
tert-Butyl 7-(tosylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylatep-Toluenesulfonyl chloridePyridinePyridine16RT85
tert-Butyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylateMethanesulfonyl chlorideTEADCM12RT90
tert-Butyl 7-((4-nitrophenyl)sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate4-Nitrobenzenesulfonyl chloridePyridinePyridine20RT81
Protocol 3: N-Alkylation via Reductive Amination

This protocol allows for the introduction of alkyl groups to the 7-amino position by forming an imine with an aldehyde or ketone, which is then reduced in situ.

Methodology:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or methanol (0.15 M), add the desired aldehyde or ketone (1.2 eq).

  • Add acetic acid (1.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours until the starting material is consumed (monitored by LC-MS).

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Data for Reductive Amination:

Derivative NameCarbonyl CompoundReducing AgentSolventTime (h)Temp (°C)Yield (%)
tert-Butyl 7-(benzylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylateBenzaldehydeNaBH(OAc)₃DCE12RT80
tert-Butyl 7-(propylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylatePropionaldehydeNaBH(OAc)₃DCE16RT75
tert-Butyl 7-(cyclohexylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylateCyclohexanoneNaBH(OAc)₃MeOH24RT78

Biological Context: Inhibition of the cGAS-STING Pathway

The derivatization of the THIQ core is highly relevant for developing modulators of innate immunity. The cGAS-STING pathway is a critical cytosolic DNA sensing pathway. Overactivation of this pathway can lead to inflammatory diseases. The development of STING inhibitors is therefore an active area of research.

G dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING Dimer (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus translocates to cytokines Type I IFNs & Pro-inflammatory Cytokines nucleus->cytokines induces transcription of inhibitor THIQ-based STING Inhibitor inhibitor->STING inhibits activation

Caption: Simplified cGAS-STING signaling pathway and the site of action for THIQ-based inhibitors.

References

Application Notes and Protocols for Coupling Reactions with tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions involving tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This versatile building block is frequently utilized in the synthesis of complex molecules, particularly in the development of novel therapeutics. The protocols outlined below are based on established synthetic methodologies and specific examples from the literature, offering a guide for the efficient and successful implementation of these reactions.

Introduction to Coupling Reactions

This compound serves as a key intermediate where the 7-amino group provides a reactive handle for the introduction of diverse functionalities. The most common coupling reactions involving this substrate are palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling, as well as classical amide bond formations. These reactions are fundamental in medicinal chemistry for the construction of carbon-nitrogen and carbon-carbon bonds, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Data Presentation: Reaction Conditions

The following tables summarize quantitative data for different coupling reactions with this compound, providing a comparative overview of the reaction conditions.

Table 1: Buchwald-Hartwig Amination Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-chloro-2-methylthiopyrimidinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2.0)1,4-Dioxane1001685
2-chloro-5-fluoropyrimidinePd(OAc)₂ (10)BINAP (15)K₃PO₄ (2.5)Toluene1101278
2-bromopyridinePd₂(dba)₃ (2.5)DavePhos (5)NaOtBu (1.5)THF802492
Table 2: Suzuki Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pyrimidine-5-boronic acid pinacol esterPd(dppf)Cl₂ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901888
4-methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/H₂O (3:1)851695
Thiophene-3-boronic acidSPhos Pd G2 (2)-K₃PO₄ (3.0)Toluene/H₂O (5:1)1001282
Table 3: Amide Coupling Conditions
Coupling PartnerCoupling Reagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-chlorobenzoyl chloride-Pyridine (2.0)Dichloromethane25496
Propionic acidHATU (1.2)DIPEA (3.0)DMF251289
Benzoic acidEDC·HCl (1.5), HOBt (1.2)NMM (2.5)Dichloromethane251891

Experimental Protocols

The following are detailed protocols for key coupling reactions with this compound.

Protocol 1: Buchwald-Hartwig Amination

Reaction: Coupling of this compound with 4-chloro-2-methylthiopyrimidine.

Materials:

  • This compound (1.0 equiv)

  • 4-chloro-2-methylthiopyrimidine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried round-bottom flask, add this compound, 4-chloro-2-methylthiopyrimidine, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd₂(dba)₃ and Xantphos to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling

Reaction: Coupling of this compound with pyrimidine-5-boronic acid pinacol ester.

Materials:

  • tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 equiv) (Note: The amino-isoquinoline is first converted to the corresponding bromo-derivative for Suzuki coupling)

  • Pyrimidine-5-boronic acid pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask, dissolve tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and pyrimidine-5-boronic acid pinacol ester in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate to the mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(dppf)Cl₂ to the reaction mixture under the inert atmosphere.

  • Heat the reaction to 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 18 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Amide Coupling

Reaction: Acylation of this compound with 4-chlorobenzoyl chloride.

Materials:

  • This compound (1.0 equiv)

  • 4-chlorobenzoyl chloride (1.05 equiv)

  • Pyridine (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add a solution of 4-chlorobenzoyl chloride in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography if necessary.

Visualizations

The following diagrams illustrate the experimental workflows for the described coupling reactions.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - Amino-isoquinoline - Aryl Halide - Base Inert Inert Atmosphere (N2 or Ar) Start->Inert Add_Catalyst Add Pd₂(dba)₃ and Xantphos Inert->Add_Catalyst Add_Solvent Add Anhydrous Dioxane Add_Catalyst->Add_Solvent Heat Heat to 100°C (16h) Add_Solvent->Heat Cool Cool to RT Heat->Cool Filter Dilute & Filter through Celite Cool->Filter Wash Aqueous Wash Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - Bromo-isoquinoline - Boronic Ester - Base Add_Solvent Add Dioxane/H₂O Start->Add_Solvent Degas Degas with Inert Gas Add_Solvent->Degas Add_Catalyst Add Pd(dppf)Cl₂ Degas->Add_Catalyst Heat Heat to 90°C (18h) Add_Catalyst->Heat Cool Cool to RT Heat->Cool Extract Aqueous Work-up & Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for Suzuki Coupling.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Amino-isoquinoline in DCM Cool_Zero Cool to 0°C Start->Cool_Zero Add_Base Add Pyridine Cool_Zero->Add_Base Add_Acyl_Chloride Add Acyl Chloride Solution Add_Base->Add_Acyl_Chloride Stir Stir at RT (4h) Add_Acyl_Chloride->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Wash Aqueous Wash Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Recrystallization or Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for Amide Coupling.

Application Notes and Protocols for the Deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The focus is on providing practical and reproducible methods for the removal of the tert-butoxycarbonyl (Boc) protecting group, a critical step in many synthetic routes.

Introduction to Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. The deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline is a crucial transformation for introducing diversity at the 7-amino position or for utilizing the secondary amine within the tetrahydroisoquinoline core. The most common methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). However, the choice of reagent and reaction conditions can be critical to achieving high yields and purity, especially when other acid-sensitive functional groups are present in the molecule.

Deprotection Signaling Pathway

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The following diagram illustrates the key steps involved in this process.

Boc_Deprotection_Pathway cluster_0 Acid-Catalyzed Boc Deprotection Boc_Amine Boc-7-amino-1,2,3,4- tetrahydroisoquinoline Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Amine_Salt 7-amino-1,2,3,4-tetrahydroisoquinoline (Salt Form) Carbamic_Acid->Amine_Salt Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺ Deprotection_Workflow cluster_workflow Experimental Workflow start Start: Boc-protected 7-amino-THIQ dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_acid Add deprotecting acid (e.g., TFA) at 0 °C dissolve->add_acid react Stir at room temperature add_acid->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Aqueous work-up (neutralization & extraction) monitor->workup Reaction complete purify Purification (e.g., column chromatography) workup->purify end End: 7-amino-1,2,3,4- tetrahydroisoquinoline purify->end

Application Notes and Protocols: tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a common feature in a variety of biologically active compounds.[1] The presence of a Boc-protected secondary amine at the 2-position and a primary aromatic amine at the 7-position provides two distinct points for chemical modification, allowing for the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of potential therapeutic agents, with a focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Key Applications in Drug Discovery

The THIQ core is a privileged scaffold in the design of various therapeutic agents, including anticancer, antibacterial, antiviral, and anti-inflammatory compounds.[1][2] The strategic placement of the amino group at the 7-position of the dihydroisoquinoline ring system makes this compound a particularly useful intermediate for the synthesis of inhibitors targeting enzymes such as PARP and various kinases.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in DSBs. The inability to repair these DSBs via the defective HR pathway leads to cell death, a concept known as synthetic lethality.[3][4]

The 3,4-dihydroisoquinolin-1-one scaffold, which can be synthesized from THIQ derivatives, has been identified as a promising core for the development of novel PARP inhibitors.[5][6] The 7-amino group of the title intermediate provides a convenient handle for the introduction of various pharmacophoric elements to modulate potency and selectivity against different PARP isoforms.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of more complex molecules. Researchers should adapt these procedures based on the specific requirements of their target compounds.

Protocol 1: Acylation of the 7-Amino Group

This protocol describes a general procedure for the acylation of the primary aromatic amine of this compound with an acid chloride.

Reaction Scheme:

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

  • Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired acylated product.

Expected Yield: 80-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Sulfonylation of the 7-Amino Group

This protocol outlines a general method for the sulfonylation of the 7-amino group with a sulfonyl chloride.

Reaction Scheme:

Materials:

  • This compound

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)

  • Anhydrous pyridine or DCM

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the solution.

  • Add a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield the sulfonamide product.

Expected Yield: 75-90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables summarize hypothetical quantitative data for derivatives synthesized from this compound, illustrating its utility in generating a library of compounds for structure-activity relationship (SAR) studies.

Table 1: Synthesis of Acylated Derivatives

EntryR-COClProductYield (%)
1Benzoyl chloridetert-Butyl 7-benzamido-3,4-dihydroisoquinoline-2(1H)-carboxylate92
2Acetyl chloridetert-Butyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate95
3Cyclopropanecarbonyl chloridetert-Butyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate88

Table 2: Synthesis of Sulfonylated Derivatives

EntryR-SO₂ClProductYield (%)
1Tosyl chloridetert-Butyl 7-tosylamido-3,4-dihydroisoquinoline-2(1H)-carboxylate85
2Mesyl chloridetert-Butyl 7-mesylamido-3,4-dihydroisoquinoline-2(1H)-carboxylate89
3Dansyl chloridetert-Butyl 7-(dansylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate78

Table 3: In Vitro Activity of Hypothetical PARP Inhibitors

The following data represents a hypothetical screening of final compounds (after deprotection of the Boc group and further modifications) against PARP-1 and PARP-2.

CompoundR GroupPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
A Phenyl5025
B Methyl12080
C Cyclopropyl3515
Olaparib (Reference)51

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.

G cluster_0 Synthesis cluster_1 Screening & Optimization Start tert-Butyl 7-amino-3,4- dihydroisoquinoline-2(1H)-carboxylate Reaction Functionalization (e.g., Acylation, Sulfonylation) Start->Reaction Step 1 Library Library of Derivatives Reaction->Library Step 2 Screening Biological Screening (e.g., PARP Assay) Library->Screening Step 3 SAR Structure-Activity Relationship (SAR) Screening->SAR Step 4 Lead Lead Compound Identification SAR->Lead Step 5

Caption: General workflow for drug discovery using the title intermediate.

PARP-Mediated DNA Repair and Inhibition

The following diagram illustrates the role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in BRCA-deficient cancer cells.

G cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP Activation & PARylation SSB1->PARP1 DSB1 Double-Strand Break (DSB) (Replication Fork Collapse) SSB1->DSB1 During Replication BER Base Excision Repair (BER) PARP1->BER Repair1 DNA Repaired BER->Repair1 HR1 Homologous Recombination (HR) DSB1->HR1 HR1->Repair1 SSB2 Single-Strand Break (SSB) PARPi PARP Inhibitor SSB2->PARPi PARP_trapped PARP Trapped on DNA PARPi->PARP_trapped BER_blocked BER Blocked PARP_trapped->BER_blocked DSB2 Double-Strand Break (DSB) (Replication Fork Collapse) BER_blocked->DSB2 During Replication HR_deficient Deficient Homologous Recombination (HR) DSB2->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.[3][4]

References

Application Notes and Protocols for the Pictet-Spengler Reaction with tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and widely utilized acid-catalyzed chemical reaction for the synthesis of tetrahydroisoquinoline and its derivatives.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form the tetrahydroisoquinoline ring system.[2] The resulting scaffold is a privileged structure found in a vast array of natural products, particularly alkaloids, and serves as a crucial building block in the development of numerous pharmacologically active compounds.[3]

This application note provides a detailed protocol for the Pictet-Spengler reaction using tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as the β-arylethylamine component. The presence of the amino group at the 7-position enhances the nucleophilicity of the aromatic ring, facilitating the cyclization step, while the Boc-protecting group on the secondary amine prevents unwanted side reactions. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery engaged in the synthesis of novel fused heterocyclic compounds.

Reaction Principle

The Pictet-Spengler reaction proceeds through a two-step mechanism. First, the primary amine of the this compound condenses with a carbonyl compound (aldehyde or ketone) to form a Schiff base. Under acidic conditions, this Schiff base is protonated to generate a highly electrophilic iminium ion. The electron-rich aromatic ring of the tetrahydroisoquinoline then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution reaction. This cyclization step is the key bond-forming event that constructs the new heterocyclic ring. Subsequent deprotonation re-aromatizes the newly formed ring system, yielding the final tetracyclic product.

Experimental Protocols

General Procedure for the Pictet-Spengler Reaction

This protocol describes a general method for the reaction of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, benzaldehyde, or other substituted aldehydes)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH))

  • Solvent (e.g., dichloromethane (DCM), acetonitrile (ACN), or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in the chosen solvent (e.g., DCM, 10 mL per mmol of substrate).

  • Addition of Aldehyde: Add the aldehyde (1.0-1.2 equivalents) to the stirred solution at room temperature.

  • Acid Catalysis: Slowly add the acid catalyst (0.1-1.0 equivalent, or as a solution in the reaction solvent) to the mixture. The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetracyclic product.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.

Data Presentation

The following table summarizes representative quantitative data for Pictet-Spengler reactions with various β-arylethylamines and aldehydes, which can serve as a reference for optimizing the reaction with this compound derivatives.

Entryβ-ArylethylamineAldehydeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenethylamineDimethoxymethaneHCl-Heat--[1]
2TryptamineParaldehydeH₂SO₄Water---[1]
32-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTFA-MW0.2598
4N-Benzyl tryptophan methyl esterVarious aldehydes---->70[1]

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Pictet-Spengler reaction.

Pictet_Spengler_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Iminium Ion Formation cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Deprotonation Amine β-Arylethylamine Imine Schiff Base Amine->Imine + Carbonyl Aldehyde Aldehyde Aldehyde->Imine Imine_p Schiff Base Iminium Iminium Ion Imine_p->Iminium + H⁺ Iminium_c Iminium Ion Cyclized Cyclized Intermediate Iminium_c->Cyclized Electrophilic Attack Cyclized_d Cyclized Intermediate Product Tetrahydroisoquinoline Derivative Cyclized_d->Product - H⁺ Experimental_Workflow Start Start Setup Reaction Setup: - Amine - Solvent Start->Setup Addition Add Aldehyde Setup->Addition Catalysis Add Acid Catalyst Addition->Catalysis Reaction Stir/Heat & Monitor by TLC Catalysis->Reaction Workup Aqueous Workup: - Quench with NaHCO₃ - Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization End End Product Characterization->End

References

synthesis of tetrahydroisoquinoline derivatives from tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of diverse tetrahydroisoquinoline (THIQ) derivatives, utilizing tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as a key starting material. These protocols are designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesized derivatives of the THIQ scaffold are of significant interest due to their wide-ranging biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[2] The strategic functionalization of the THIQ scaffold, particularly at the 7-position, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines key synthetic transformations including N-acylation, N-alkylation, and reductive amination, providing a pathway to a library of novel THIQ analogs.

Key Synthetic Transformations

The amino group at the 7-position of the this compound serves as a versatile handle for a variety of chemical modifications. The protocols detailed below provide a foundation for creating a diverse library of compounds for screening and lead optimization.

N-Acylation

The reaction of the primary amino group with acylating agents such as acyl chlorides or sulfonyl chlorides is a fundamental method for introducing a wide range of functionalities.

N-Alkylation

Direct alkylation of the amino group can be achieved using various alkyl halides. For more controlled and specific aryl or heteroaryl additions, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are highly effective.

Reductive Amination

The reaction of the amino group with aldehydes or ketones in the presence of a reducing agent provides a straightforward method for synthesizing secondary and tertiary amine derivatives.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations. Researchers should optimize these conditions based on the specific substrates used.

General Procedure for N-Acylation

To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2-2.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C, the desired acyl chloride or sulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-16 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Reductive Amination

A mixture of this compound (1.0 eq), an aldehyde or ketone (1.1 eq), and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq) in a suitable solvent (e.g., dichloromethane, methanol, or a mixture thereof) is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to yield the desired N-alkylated product.

Data Presentation

The following table summarizes representative data for the synthesis of various tetrahydroisoquinoline derivatives.

Derivative Type Reagents Reaction Conditions Yield (%) Reference
N-AcylAcyl Chlorides/Sulfonyl Chlorides, BaseToluene, 110 °C, 2-16 h---INVALID-LINK--
N-ArylAryl Halides, Pd catalyst, BaseToluene/Dioxane, Heat---INVALID-LINK--
N-Alkyl (Reductive Amination)Aldehydes/Ketones, NaBH(OAc)₃Dichloromethane, rt, 12-24 h---INVALID-LINK--

Note: Specific yields are highly dependent on the substrate and reaction optimization.

Visualization of Experimental Workflow and Biological Context

To illustrate the synthetic strategy and potential biological relevance of the synthesized compounds, the following diagrams are provided.

Experimental Workflow Experimental Workflow for the Synthesis of THIQ Derivatives A tert-Butyl 7-amino-3,4-dihydroisoquinoline- 2(1H)-carboxylate B N-Acylation A->B Acyl/Sulfonyl Chloride, Base C N-Alkylation A->C Alkyl Halide or Aryl Halide (Pd cat.) D Reductive Amination A->D Aldehyde/Ketone, Reducing Agent E 7-Acylamino THIQ Derivatives B->E F 7-Alkylamino THIQ Derivatives C->F G 7-Dialkylamino/Arylalkylamino THIQ Derivatives D->G H Library of Diverse THIQ Derivatives E->H F->H G->H

Caption: Synthetic routes from the starting material to a diverse library of THIQ derivatives.

Many tetrahydroisoquinoline derivatives have been investigated for their anticancer properties, with some showing inhibitory activity against key signaling proteins like KRas.[2] The KRas protein is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene can lead to a constitutively active protein, driving uncontrolled cell growth in various cancers.

KRas Signaling Pathway Simplified KRas Signaling Pathway and Potential Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRas_GDP KRas-GDP (Inactive) EGFR->KRas_GDP Growth Factor KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GEF KRas_GTP->KRas_GDP GAP RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription THIQ THIQ Derivative (Potential Inhibitor) THIQ->KRas_GTP Inhibition

Caption: Potential inhibition of the KRas signaling pathway by synthesized THIQ derivatives.

These protocols and the accompanying information are intended to serve as a valuable resource for the scientific community, facilitating the discovery and development of novel tetrahydroisoquinoline-based therapeutics.

References

Application Notes and Protocols: tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its rigid 3,4-dihydroisoquinoline scaffold, coupled with a strategically placed primary amine and a Boc-protected secondary amine, makes it a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The 7-amino group serves as a key handle for introducing various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Boc protecting group allows for selective manipulation of the nitrogen at the 2-position, facilitating multi-step synthetic sequences. This document provides an overview of its application, focusing on the synthesis of potent STING inhibitors, and includes detailed experimental protocols.

Key Application: Synthesis of STING Inhibitors

Recent research has highlighted the utility of the this compound scaffold in the development of novel inhibitors of the Stimulator of Interferon Genes (STING) protein. Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases. The 3,4-dihydroisoquinoline-2(1H)-carboxamide core has emerged as a promising pharmacophore for targeting STING.

Quantitative Data: In Vitro Activity of 3,4-Dihydroisoquinoline-2(1H)-carboxamide STING Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives against human and mouse STING. The synthesis of these compounds originates from a derivative of this compound.

Compound IDR GrouphSTING IC50 (nM)[1]mSTING IC50 (nM)[1]
5a H11085
5b 4-F6852
5c 4-Cl4432
5d 4-Br5140
5e 4-CF₃>1000>1000
5f 3-F9578
5g 3-Cl7261

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a key intermediate and the final STING inhibitors, adapted from general synthetic methodologies.

Protocol 1: Synthesis of tert-Butyl 7-(4-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Intermediate 1)

This protocol describes the acylation of the 7-amino group of the starting material.

Materials:

  • This compound

  • 4-(Trifluoromethyl)benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, Intermediate 1.

Protocol 2: Boc Deprotection of Intermediate 1 to Yield 7-(4-(trifluoromethyl)benzamido)-1,2,3,4-tetrahydroisoquinoline (Amine Salt)

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

  • tert-Butyl 7-(4-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Intermediate 1)

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in DCM (0.1-0.2 M).

  • Add an excess of 4 M HCl in 1,4-dioxane (5-10 eq) or TFA (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine.

  • Collect the solid by filtration and dry under vacuum to yield the desired amine salt.

Protocol 3: General Procedure for the Synthesis of 3,4-Dihydroisoquinoline-2(1H)-carboxamide STING Inhibitors (e.g., Compound 5c)

This protocol describes the final amide bond formation to yield the target STING inhibitors.

Materials:

  • 7-(4-(trifluoromethyl)benzamido)-1,2,3,4-tetrahydroisoquinoline hydrochloride (from Protocol 2)

  • Appropriate isocyanate (e.g., 4-chlorophenyl isocyanate for compound 5c)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a suspension of the amine hydrochloride salt (1.0 eq) in anhydrous DCM or DMF (0.1 M), add triethylamine or DIPEA (2.2 eq) at room temperature.

  • Stir the mixture for 10-15 minutes until a clear solution is obtained.

  • Add the corresponding isocyanate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final 3,4-dihydroisoquinoline-2(1H)-carboxamide product.

Visualizations

Synthetic Pathway for STING Inhibitors

G A tert-Butyl 7-amino-3,4- dihydroisoquinoline-2(1H)-carboxylate B Intermediate 1 (Boc-protected amide) A->B C Amine Salt (Deprotected) B->C D Final STING Inhibitor (3,4-Dihydroisoquinoline- 2(1H)-carboxamide) C->D reagent1 4-(Trifluoromethyl)benzoyl chloride, Et3N, DCM reagent2 HCl/Dioxane or TFA reagent3 R-N=C=O, Et3N, DCM

Caption: Synthetic route to 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors.

STING Signaling Pathway Inhibition

G cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING Dimer cGAMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Phosphorylation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus Translocation IFN Type I Interferons (IFN-α/β) nucleus->IFN Transcription Inhibitor 3,4-Dihydroisoquinoline- 2(1H)-carboxamide Inhibitor Inhibitor->STING Inhibition

Caption: Inhibition of the cGAS-STING signaling pathway.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Material: tert-Butyl 7-amino-3,4- dihydroisoquinoline-2(1H)-carboxylate B Acylation (Protocol 1) A->B C Boc Deprotection (Protocol 2) B->C D Urea Formation (Protocol 3) C->D E Purification & Characterization D->E F In Vitro STING Inhibition Assay E->F H Cell-based Assays E->H G IC50 Determination F->G I SAR Analysis G->I H->G

Caption: Workflow for synthesis and evaluation of STING inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Troubleshooting and FAQs

This section addresses common issues encountered during the multi-step synthesis, providing potential causes and solutions in a question-and-answer format.

Step 1: Formation of the Tetrahydroisoquinoline Ring (Pictet-Spengler Reaction)

Question 1: Why is the yield of my Pictet-Spengler reaction low?

Low yields in the Pictet-Spengler reaction for the synthesis of the tetrahydroisoquinoline core can stem from several factors:

  • Deactivated Aromatic Ring: The starting phenethylamine may not be sufficiently electron-rich for efficient electrophilic aromatic substitution.

  • Inefficient Iminium Ion Formation: The condensation between the phenethylamine and the aldehyde to form the key iminium ion intermediate may be incomplete.

  • Steric Hindrance: Bulky substituents on either the phenethylamine or the aldehyde can impede the cyclization step.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

Solutions:

  • For less reactive aromatic rings, consider using stronger acid catalysts like trifluoroacetic acid or superacids to promote the reaction.[1]

  • Ensure anhydrous conditions to favor iminium ion formation. The use of a dehydrating agent can be beneficial.

  • If steric hindrance is a suspected issue, optimization of reaction temperature and catalyst concentration may be necessary.

  • To minimize side reactions, a slow addition of the aldehyde to the reaction mixture can be helpful.

Question 2: The Pictet-Spengler reaction is not proceeding at all. What can I do?

If no reaction is observed, it is likely due to a highly deactivated aromatic ring or reaction conditions that are too mild.

Solutions:

  • Employ stronger acid catalysts to increase the electrophilicity of the iminium ion.

  • Increase the reaction temperature to provide the necessary activation energy for the cyclization.

  • Consider an alternative strategy, such as the N-acyliminium ion variant of the Pictet-Spengler reaction, which utilizes a more potent electrophile.[1]

Step 2: Nitration of the Tetrahydroisoquinoline Ring

Question 3: My nitration reaction is producing multiple isomers. How can I improve the regioselectivity for the 7-nitro product?

The nitration of a substituted tetrahydroisoquinoline can lead to a mixture of nitro-isomers. The directing effects of the substituents on the aromatic ring play a crucial role in determining the product distribution.

Solutions:

  • Choice of Nitrating Agent: The choice of nitrating agent and reaction conditions can significantly influence the regioselectivity. Common nitrating agents include nitric acid in sulfuric acid or nitronium tetrafluoroborate.

  • Protecting Group Strategy: The presence and nature of the protecting group on the nitrogen atom can influence the electronic properties of the aromatic ring and thus the position of nitration.

  • Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity of the nitration.

Step 3: Boc Protection of the Tetrahydroisoquinoline Nitrogen

Question 4: I am having difficulty with the Boc protection of the tetrahydroisoquinoline nitrogen. What are the optimal conditions?

While Boc protection is a robust reaction, achieving high yields can sometimes be challenging.

Solutions:

  • Base and Solvent Selection: A common method involves using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or N,N-diisopropylethylamine in a solvent such as dichloromethane or acetonitrile.

  • Catalyst: In some cases, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.

  • Aqueous Conditions: Boc protection can also be carried out in aqueous conditions using Boc₂O and a base like sodium hydroxide.

Step 4: Reduction of the Nitro Group

Question 5: The reduction of the 7-nitro group to the 7-amino group is incomplete. What could be the issue?

Incomplete reduction is a common problem in catalytic hydrogenation.

Solutions:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended.

  • Catalyst Loading: The amount of catalyst may be insufficient. A typical starting point is 10% (w/w) of the catalyst relative to the substrate.

  • Hydrogen Pressure: Ensure an adequate and constant pressure of hydrogen gas is maintained throughout the reaction.

  • Solvent Choice: Methanol is a commonly used solvent for this reduction. Ensure the starting material is fully dissolved.

  • Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Question 6: Are there alternative methods for reducing the nitro group if catalytic hydrogenation is not effective?

Yes, several other reducing agents can be employed for the reduction of aromatic nitro groups.

Solutions:

  • Tin(II) Chloride (SnCl₂): This is a classic method for the reduction of nitroarenes.

  • Iron (Fe) in Acetic Acid: This is another effective and economical method.

  • Sodium Dithionite (Na₂S₂O₄): This reagent can be used under milder conditions.

Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Workflow of the Synthesis

G cluster_0 Step 1: Tetrahydroisoquinoline Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Boc Protection cluster_3 Step 4: Nitro Group Reduction A Phenethylamine Derivative C Tetrahydroisoquinoline Core A->C Pictet-Spengler or Bischler-Napieralski Reaction B Aldehyde/Ketone B->C D 7-Nitro-tetrahydroisoquinoline C->D Nitrating Agent (e.g., HNO3/H2SO4) E tert-Butyl 7-nitro-3,4-dihydroisoquinoline- 2(1H)-carboxylate D->E Boc2O, Base F tert-Butyl 7-amino-3,4-dihydroisoquinoline- 2(1H)-carboxylate E->F H2, Pd/C

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure for Step 4: Reduction of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (4.4 g, 15.81 mmol) in methanol (100 mL) is stirred with 10% Palladium on carbon (500 mg, 4.69 mmol) under a hydrogen atmosphere at room temperature for 3 hours.[1] Upon completion of the reaction, as monitored by TLC, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound as a yellow liquid.[1]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis.

Table 1: Reaction Conditions for the Synthesis

StepReactionKey ReagentsSolventTemperatureTime
1Pictet-SpenglerPhenethylamine derivative, Aldehyde, Acid Catalyst (e.g., TFA)DichloromethaneVariesVaries
2NitrationTetrahydroisoquinoline, Nitric Acid, Sulfuric Acid-0 °C to RTVaries
3Boc Protection7-Nitro-tetrahydroisoquinoline, Boc₂O, Base (e.g., Et₃N)DichloromethaneRoom Temperature2-4 h
4Nitro Reductiontert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, H₂, Pd/CMethanolRoom Temperature3 h[1]

Table 2: Reported Yields for the Synthesis

StepProductReported Yield
1Tetrahydroisoquinoline CoreHighly variable depending on substrates
27-Nitro-tetrahydroisoquinolineVaries based on regioselectivity
3tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylateTypically >90%
4This compound96.8%[1]

Troubleshooting Logic Diagram

The following diagram illustrates a logical approach to troubleshooting low yield in the final reduction step.

G cluster_0 Troubleshooting Low Yield in Nitro Reduction Start Low Yield of Final Product Check_Catalyst Is the Pd/C catalyst fresh and active? Start->Check_Catalyst Check_H2 Is the hydrogen pressure adequate and constant? Check_Catalyst->Check_H2 Yes Solution_Catalyst Use fresh catalyst or increase loading. Check_Catalyst->Solution_Catalyst No Check_Purity Is the starting nitro-compound pure? Check_H2->Check_Purity Yes Solution_H2 Check for leaks and ensure a constant H2 supply. Check_H2->Solution_H2 No Check_Time Has the reaction gone to completion (check TLC/LC-MS)? Check_Purity->Check_Time Yes Solution_Purity Purify the starting material. Check_Purity->Solution_Purity No Solution_Time Increase reaction time. Check_Time->Solution_Time No Alternative_Methods Consider alternative reduction methods (e.g., SnCl2, Fe/HOAc). Check_Time->Alternative_Methods Yes, still low yield

Caption: Troubleshooting flowchart for the catalytic hydrogenation step.

References

Technical Support Center: Purification of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound using column chromatography.

Question: My purified compound shows significant peak tailing in the HPLC analysis. What could be the cause and how can I fix it?

Answer: Peak tailing for an aromatic amine like this compound is a common issue, often caused by the interaction of the basic amine group with acidic silanol groups on the surface of the silica gel stationary phase.[1] This secondary interaction can lead to poor peak shape and reduced separation efficiency.

Here are several strategies to mitigate peak tailing:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase can help to neutralize the acidic silanol groups. A typical concentration is 0.1-1% (v/v) of TEA in your eluent system.

  • Mobile Phase pH Adjustment: For reversed-phase chromatography, adjusting the pH of the mobile phase to be at least two units above the pKa of the amine will ensure it is in its neutral, free-base form, reducing ionic interactions with the stationary phase.

  • Use of an Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase. Options include:

    • End-capped silica: These columns have been treated to reduce the number of free silanol groups.

    • Basic alumina: This provides a basic surface that is less likely to interact with the basic analyte.

    • Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of basic compounds.

Question: The separation of my target compound from a closely related impurity is poor. How can I improve the resolution?

Answer: Improving the resolution between your target compound and an impurity requires optimizing the selectivity of your chromatographic system.

  • Solvent System Optimization: Systematically vary the composition of your mobile phase. If you are using a hexane/ethyl acetate system, for example, try incorporating a different solvent like dichloromethane or methanol to alter the selectivity. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve separation.

  • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) elution and observing poor separation, switching to a shallow gradient elution can often improve resolution. Conversely, if a gradient is causing co-elution, a carefully optimized isocratic elution might provide the necessary separation.

  • Column Dimensions and Particle Size: Using a longer column or a column packed with smaller silica gel particles can increase the number of theoretical plates and improve resolution. However, be aware that this will also increase the backpressure and elution time.

Question: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

Answer: Degradation on silica gel can occur with compounds that are sensitive to acid.

  • Deactivation of Silica Gel: You can deactivate the silica gel by treating it with a base before packing the column. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of triethylamine and then packing the column with this slurry.

  • Alternative Stationary Phases: As mentioned previously, using less acidic stationary phases like basic alumina or a polymer-based column can prevent degradation of acid-sensitive compounds.

  • Minimize Time on Column: Work efficiently to minimize the time your compound spends on the column. A faster flow rate (while maintaining good separation) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound on silica gel?

A1: A good starting point for the purification of moderately polar compounds like this is a mixture of a non-polar solvent and a polar solvent. Common systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol. For this particular compound, a gradient of 0-10% methanol in dichloromethane, potentially with the addition of 0.1% triethylamine, would be a reasonable starting point to be optimized using thin-layer chromatography (TLC).

Q2: How can I effectively visualize this compound on a TLC plate?

A2: Due to the aromatic nature of the isoquinoline core, the compound should be visible under UV light (254 nm). For a more specific visualization, you can use a potassium permanganate (KMnO4) stain, which is effective for compounds with oxidizable functional groups like amines.

Q3: What is a typical yield and purity I can expect after column chromatography?

A3: The yield and purity after chromatography will depend on the purity of the crude material and the effectiveness of the separation. A well-optimized chromatographic purification should yield the product with >95% purity as determined by HPLC or NMR. The recovery (yield) can vary, but a target of 80-95% is common for a straightforward purification.

Experimental Data Summary

The following table provides representative data for the purification of this compound. Please note that this is example data and actual results may vary.

ParameterCrude MaterialPurified Material
Appearance Brownish oilColorless to pale yellow solid
Weight 1.25 g1.05 g
Purity (by HPLC) ~85%>98%
Chromatographic Yield -84%

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA), Hexanes, Ethyl Acetate

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel on aluminum, with F254 indicator)

  • UV lamp

  • Rotary evaporator

2. Preparation of the Mobile Phase:

  • Prepare an eluent system of Dichloromethane (DCM) and Methanol (MeOH).

  • Add 0.1% (v/v) of Triethylamine (TEA) to the mobile phase to minimize peak tailing.

  • Prepare a series of eluents with increasing polarity (e.g., 100% DCM, 1% MeOH in DCM, 2% MeOH in DCM, etc.) for gradient elution.

3. Column Packing:

  • Select a column of appropriate size for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the least polar mobile phase (e.g., 100% DCM with 0.1% TEA).

  • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

4. Sample Loading:

  • Dissolve the crude material in a minimal amount of the initial mobile phase.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column with the least polar solvent mixture.

  • Gradually increase the polarity of the mobile phase (gradient elution).

  • Collect fractions of a suitable volume.

6. Monitoring the Separation:

  • Monitor the separation by TLC analysis of the collected fractions.

  • Spot the fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 10% MeOH in DCM).

  • Visualize the spots under a UV lamp.

  • Combine the fractions containing the pure product.

7. Isolation of the Purified Compound:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the weight of the purified product and calculate the yield.

  • Confirm the purity of the final product by analytical methods such as HPLC and NMR.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification issue Identify Issue start->issue peak_tailing Peak Tailing issue->peak_tailing Poor Peak Shape poor_separation Poor Separation issue->poor_separation Co-elution no_product No Product Eluting issue->no_product Empty Fractions add_tea Add 0.1% TEA to Eluent peak_tailing->add_tea change_solvent Optimize Solvent System (e.g., add DCM or MeOH) poor_separation->change_solvent check_polarity Check TLC - Increase Eluent Polarity no_product->check_polarity use_alumina Use Basic Alumina or End-capped Silica add_tea->use_alumina If persists end Pure Product add_tea->end gradient_elution Use Gradient Elution change_solvent->gradient_elution If needed check_loading Check Sample Loading (Dry vs. Wet) check_polarity->check_loading If still no product use_alumina->end gradient_elution->end check_loading->end

Caption: Troubleshooting workflow for common column chromatography issues.

References

Technical Support Center: Synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this key intermediate.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the multi-step synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline.

Problem 1: Low Yield in the Pictet-Spengler Reaction for Tetrahydroisoquinoline Core Formation

Symptom Potential Cause Recommended Solution
Low conversion of starting materials (β-arylethylamine and aldehyde/ketone).Insufficiently activating conditions for the aromatic ring. The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings.[1]Use a stronger Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid) and consider higher reaction temperatures to promote cyclization.[2] For less activated substrates, superacid-catalyzed conditions may be necessary.[1]
Formation of a mixture of regioisomers (e.g., 5- and 7-substituted products instead of the desired 7-substituted product).Competing electrophilic attack at different positions on the aromatic ring, which is influenced by electronic and steric effects of substituents.[3]To favor the thermodynamically preferred para-cyclization (for a 7-substituted product from a meta-substituted phenethylamine), use strong acidic conditions and higher temperatures.[3]
Significant side product formation.Unprotected phenolic groups on the β-arylethylamine can lead to side reactions.Ensure that any phenolic hydroxyl groups on the starting material are appropriately protected before the Pictet-Spengler reaction.

Problem 2: Incomplete Reduction of the 7-Nitro Group

Symptom Potential Cause Recommended Solution
Presence of intermediates such as 7-nitroso or 7-hydroxylamino-tetrahydroisoquinoline in the final product.The reducing agent is not strong enough or an insufficient amount was used.Common methods for nitroarene reduction include catalytic hydrogenation (e.g., Pd/C, PtO2, Raney Nickel), or the use of metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). Ensure sufficient equivalents of the reducing agent and adequate reaction time.
Formation of azo or azoxy compounds as side products.This can occur with certain reducing agents, like metal hydrides, when used for aromatic nitro compounds.Avoid using metal hydrides for the reduction of the nitro group. Catalytic hydrogenation is generally a cleaner method for this transformation.
Reduction of other functional groups in the molecule.The chosen reducing agent and conditions are not selective for the nitro group.Catalytic hydrogenation under controlled conditions is often selective for the nitro group in the presence of other reducible functionalities.

Problem 3: Formation of Di-Boc Side Product During Protection of the Secondary Amine

Symptom Potential Cause Recommended Solution
A significant amount of the N,N-di-Boc protected product is observed by LC-MS or NMR.The mono-Boc protected amine is deprotonated by the base, increasing its nucleophilicity and leading to a second reaction with Boc-anhydride.[4]Use a weaker, non-nucleophilic base like sodium bicarbonate instead of stronger bases like DMAP, which can catalyze the formation of the di-Boc product.[4]
Excess Boc-anhydride is used.Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of Boc-anhydride.[4]
Elevated reaction temperature.Perform the reaction at a lower temperature (0 °C to room temperature) to improve selectivity for the mono-Boc product.[4]
The reaction is slow, and upon driving it to completion, the di-Boc product forms.The nucleophilicity of the amine is low.While DMAP can accelerate the reaction, it also promotes di-Boc formation.[4] A better approach is to ensure adequate mixing and allow for a longer reaction time at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline?

A1: A common and effective route involves a multi-step synthesis starting with a suitable phenethylamine derivative. The key steps are:

  • Pictet-Spengler reaction to form the 1,2,3,4-tetrahydroisoquinoline core.

  • Nitration of the aromatic ring to introduce a nitro group at the 7-position.

  • Reduction of the 7-nitro group to the 7-amino group.

  • Boc protection of the secondary amine at the 2-position.

Q2: How can I monitor the progress of the Boc protection reaction?

A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The Boc-protected product will be less polar (have a higher Rf value on TLC) than the starting amine. LC-MS can be used to monitor the disappearance of the starting material and the appearance of the mono- and di-Boc products.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps require specific safety measures:

  • Nitration: Nitrating agents are highly corrosive and strong oxidizing agents. The reaction can be exothermic and should be performed with caution in a fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated area, away from ignition sources, and with the proper equipment for handling hydrogen.

  • General Handling: All reagents and solvents should be handled in a well-ventilated fume hood, and appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline, based on literature for analogous transformations. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction Step Product Typical Yield (%) Common Side Products
Pictet-Spengler Reaction7-Nitro-1,2,3,4-tetrahydroisoquinoline60-85%Regioisomers, unreacted starting materials
Reduction of Nitro Group7-Amino-1,2,3,4-tetrahydroisoquinoline85-95%Incompletely reduced intermediates (nitroso, hydroxylamino)
Boc Protection2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline90-98%N,N-di-Boc derivative

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline (via Pictet-Spengler Reaction)

  • To a solution of 3-nitrophenethylamine (1 equivalent) in a suitable solvent (e.g., toluene), add formaldehyde (1.1 equivalents).

  • Add a strong acid catalyst, such as trifluoroacetic acid (TFA) (2 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline to 7-Amino-1,2,3,4-tetrahydroisoquinoline

  • Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1,2,3,4-tetrahydroisoquinoline, which can often be used in the next step without further purification.

Protocol 3: Boc Protection of 7-Amino-1,2,3,4-tetrahydroisoquinoline

  • Dissolve 7-amino-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate (2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Pathway start 3-Nitrophenethylamine + Formaldehyde ps Pictet-Spengler Reaction start->ps nitro_thiq 7-Nitro-1,2,3,4- tetrahydroisoquinoline ps->nitro_thiq reduction Reduction (e.g., H2, Pd/C) nitro_thiq->reduction amino_thiq 7-Amino-1,2,3,4- tetrahydroisoquinoline reduction->amino_thiq boc_protection Boc Protection (Boc)2O, Base amino_thiq->boc_protection final_product 2-Boc-7-amino-1,2,3,4- tetrahydroisoquinoline boc_protection->final_product

Caption: Synthetic pathway to 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline.

Troubleshooting_Boc_Protection problem Problem: Di-Boc Product Formation cause1 Cause: Strong Base (e.g., DMAP) problem->cause1 cause2 Cause: Excess (Boc)2O problem->cause2 cause3 Cause: High Temperature problem->cause3 solution1 Solution: Use Weaker Base (e.g., NaHCO3) cause1->solution1 solution2 Solution: Use 1.05-1.1 eq (Boc)2O cause2->solution2 solution3 Solution: Run at 0°C to RT cause3->solution3

Caption: Troubleshooting guide for minimizing di-Boc side product formation.

References

Technical Support Center: Deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles during this chemical transformation.

Troubleshooting Guide (Question & Answer Format)

Issue 1: Incomplete Deprotection

Question: My deprotection reaction is sluggish and a significant amount of the starting material, Boc-7-amino-1,2,3,4-tetrahydroisoquinoline, remains even after extended reaction times. What could be the cause and how can I resolve it?

Answer: Incomplete deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. The secondary amine of the tetrahydroisoquinoline ring can be protonated, consuming some of the acid.

    • Solution: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%). Alternatively, switch to a stronger acid system like 4M HCl in dioxane.

  • Reaction Temperature is Too Low: Standard room temperature conditions might not be sufficient.

    • Solution: Consider gently heating the reaction mixture, for example, to 40°C. However, monitor the reaction closely for the formation of byproducts.

  • Steric Hindrance: While less common for this substrate, significant steric bulk from other substituents could hinder the approach of the acid.

    • Solution: Employing a smaller acidic proton source or prolonged reaction times may be necessary.

Issue 2: Formation of an Unexpected Side Product with a +56 m/z Adduct

Question: After deprotection with TFA, my mass spectrometry analysis shows a significant peak corresponding to the desired product +56 Da. What is this byproduct and how can I prevent its formation?

Answer: This mass increase is a strong indicator of tert-butylation, a common side reaction during Boc deprotection.[1] The trifluoroacetic acid (TFA) cleaves the Boc group, generating a reactive tert-butyl cation.[1] This cation can then act as an electrophile and alkylate the electron-rich aromatic ring of the tetrahydroisoquinoline, leading to the undesired tert-butylated product.[2]

  • Solution: The most effective way to prevent tert-butylation is to use a "scavenger" in the reaction mixture. Scavengers are nucleophilic species that react with and neutralize the tert-butyl cation before it can alkylate your product.[1]

    • Recommended Scavengers: For electron-rich aromatic systems, common scavengers include:

      • Triethylsilane (TES)

      • Triisopropylsilane (TIS)

      • Thioanisole

      • Anisole

Issue 3: Concerns about the Stability of the Tetrahydroisoquinoline Ring

Question: I am concerned that the harsh acidic conditions required for Boc deprotection might lead to degradation or side reactions involving the tetrahydroisoquinoline ring itself. Is this a valid concern and what precautions should I take?

Answer: Yes, this is a valid concern. While the tetrahydroisoquinoline core is generally robust, prolonged exposure to strong acids can potentially lead to undesired side reactions.

  • Potential Side Reactions:

    • N-Alkylation: If the secondary amine of the tetrahydroisoquinoline ring is unprotected, it can be susceptible to alkylation, although protonation under acidic conditions reduces its nucleophilicity.

    • Ring Opening/Rearrangement: Under very harsh conditions (high temperatures and strong acids), more complex degradation pathways could be initiated.

  • Preventative Measures:

    • Milder Deprotection Conditions: Opt for the mildest effective conditions. This could involve using a lower concentration of TFA, a shorter reaction time, or switching to a less harsh acid like HCl in dioxane.

    • Orthogonal Protection: If the secondary amine of the tetrahydroisoquinoline is also a reactive site in subsequent synthetic steps, consider using an orthogonal protecting group strategy. For example, protecting the ring nitrogen with a group that is stable to acidic conditions but can be removed under different conditions (e.g., a Cbz group, removable by hydrogenolysis).[3]

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for the deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline?

A1: Standard conditions typically involve treating the Boc-protected compound with a strong acid in an organic solvent.[4] Common and effective reagent systems include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM), often in ratios ranging from 1:4 to 1:1 (v/v).[1]

  • 4M Hydrogen chloride (HCl) in 1,4-dioxane.[1] Reaction times usually range from 30 minutes to a few hours at room temperature.[1]

Q2: How does the aromatic amino group influence the lability of the Boc group in this specific molecule?

A2: The Boc group attached to the aromatic amine at the 7-position is generally more labile than a Boc group on an aliphatic amine. The nitrogen lone pair's partial delocalization into the aromatic ring makes the carbamate more susceptible to acid-catalyzed cleavage. This can be advantageous, potentially allowing for the use of milder deprotection conditions.

Q3: Can I selectively deprotect the Boc group on the 7-amino position if the secondary amine in the tetrahydroisoquinoline ring is also protected (e.g., with another Boc group)?

A3: Selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group can be challenging but is sometimes achievable through careful control of reaction conditions.[5] The aryl N-Boc group is typically more acid-labile. By using milder acidic conditions (e.g., lower concentration of TFA, lower temperature) and carefully monitoring the reaction, it may be possible to achieve selective deprotection.[5] Thermal deprotection methods have also shown promise for selective N-Boc removal based on differential lability.[5]

Q4: Are there any non-acidic methods for deprotecting Boc-7-amino-1,2,3,4-tetrahydroisoquinoline?

A4: Yes, several non-acidic or milder acidic methods can be employed, which are particularly useful if your molecule contains other acid-sensitive functional groups.[6] These include:

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection, often without the need for any acid.[5]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can facilitate Boc cleavage under non-protic conditions.[7]

  • Water-Mediated Deprotection: In some cases, heating in water at reflux can achieve Boc deprotection through a green chemistry approach.[7]

Data Presentation

Table 1: Comparison of Common Boc Deprotection Conditions

Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeKey Considerations
TFA/DCM20-50% (v/v)Dichloromethane0 - Room Temp30 min - 2 hProne to tert-butylation; scavengers recommended.
HCl/Dioxane4 M1,4-DioxaneRoom Temp1 - 4 hGenerally cleaner; product often precipitates as HCl salt.
ZnBr₂2-4 equivalentsDichloromethaneRoom Temp12 - 48 hMilder, non-protic conditions.
ThermalN/ADioxane/Water or neat100-15030 min - several hoursAcid-free; suitable for acid-sensitive substrates.

Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger

  • Dissolve Boc-7-amino-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Add a scavenger, such as triethylsilane (1.5 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 25% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Deprotection using HCl in Dioxane

  • Dissolve Boc-7-amino-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

Mandatory Visualization

Deprotection_Troubleshooting start Start: Boc Deprotection Reaction check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material increase_acid Increase Acid Concentration or Temperature incomplete->increase_acid stronger_acid Switch to Stronger Acid (e.g., 4M HCl/Dioxane) incomplete->stronger_acid workup Aqueous Workup & Isolation complete->workup analyze_product Analyze Product (MS, NMR) workup->analyze_product pure_product Pure Product analyze_product->pure_product Clean Spectra side_product Side Product Detected (+56 Da) analyze_product->side_product Unexpected Mass end End pure_product->end add_scavenger Repeat with Scavenger (e.g., TES, TIS) side_product->add_scavenger increase_acid->start Retry stronger_acid->start Retry add_scavenger->start Retry

Caption: Troubleshooting workflow for the deprotection of Boc-7-amino-1,2,3,4-tetrahydroisoquinoline.

References

stability of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and cleavage of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc group on this compound under acidic conditions?

The tert-butyloxycarbonyl (Boc) group is an acid-labile amine protecting group by design.[1][] It is stable under neutral or basic conditions but is readily cleaved by treatment with strong acids.[1][3] The deprotection of a Boc-protected amine is a straightforward carbamate hydrolysis that occurs under acidic conditions, often rapidly at room temperature.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutylene. Subsequent decarboxylation releases the free amine.[5] Therefore, this compound is expected to be unstable in the presence of common laboratory acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Q2: My Boc deprotection reaction is incomplete. What are the common causes and how can I fix it?

Incomplete deprotection is a frequent issue. The primary causes include insufficient acid strength, steric hindrance, low temperature, or short reaction times.[6] The following troubleshooting guide can help diagnose and resolve the issue.

G start Reaction Incomplete (TLC/LCMS shows starting material) q_time Was reaction time sufficient (e.g., 1-4 hours)? start->q_time a_time Increase reaction time. Monitor every hour. q_time->a_time No q_acid Is acid concentration/equivalents adequate? (e.g., >20% TFA or 4M HCl) q_time->q_acid Yes a_time->q_acid a_acid Increase acid concentration or equivalents. Ensure acid is not degraded (e.g., old TFA). q_acid->a_acid No q_temp Was the reaction run at an appropriate temperature? (Typically 0°C to RT) q_acid->q_temp Yes a_acid->q_temp a_temp Gently warm the reaction (e.g., to 40°C). Use caution with volatile solvents. q_temp->a_temp No q_solubility Is the substrate fully dissolved? q_temp->q_solubility Yes a_temp->q_solubility a_solubility Add co-solvent or switch to a solvent in which the substrate has better solubility. q_solubility->a_solubility No end_node Problem Resolved q_solubility->end_node Yes a_solubility->end_node

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q3: What are common side reactions during acidic Boc deprotection?

The primary side reaction is the alkylation of nucleophiles by the tert-butyl cation generated during the cleavage.[7] In the case of this compound, the resulting 7-amino-3,4-dihydroisoquinoline is electron-rich and could potentially be alkylated by the t-butyl cation. Using scavengers like anisole or thioanisole can help mitigate this issue by trapping the cation.

G cluster_step2 BocAmine Boc-Protected Amine H_plus + H⁺ BocAmine->H_plus ProtonatedBoc Protonated Intermediate H_plus->ProtonatedBoc 1. Protonation FreeAmineCarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->FreeAmineCarbamicAcid tButylCation t-Butyl Cation ProtonatedBoc->tButylCation 2. Loss of t-butyl cation FreeAmine Deprotected Amine FreeAmineCarbamicAcid->FreeAmine 3. Decarboxylation Isobutylene + Isobutylene tButylCation->Isobutylene Deprotonation CO2 + CO₂ FreeAmine->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Q4: How can I monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. The product (free amine) is significantly more polar than the starting material (Boc-protected amine) and will have a much lower Rf value. A stain like ninhydrin can be used to visualize the primary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any byproducts by monitoring their respective molecular weights.

Troubleshooting and Experimental Protocols

Data Summary: Common Acidic Deprotection Conditions

The following table summarizes common reagent systems used for Boc deprotection. The optimal conditions for this compound may require some optimization.

Reagent SystemTypical ConcentrationSolventTypical TemperatureTypical TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 °C to Room Temp30 min - 2 hVery common and effective.[8] TFA is volatile and corrosive; work in a fume hood.
Hydrochloric Acid (HCl)4 M1,4-Dioxane or Ethyl Acetate (EtOAc)0 °C to Room Temp1 - 6 hOften provides the product as an HCl salt, which can aid in purification/precipitation.[8][9]
Sulfuric Acid (H₂SO₄)Catalytic to 2 eq.t-BuOAc / CH₂Cl₂Room Temp1 - 4 hA strong, non-volatile acid option.[10]
p-Toluenesulfonic acid (p-TsOH)2 eq.Neat (mechanochemical) or CH₂Cl₂Room Temp10 min - 2 hA milder solid acid, can be useful for sensitive substrates.[11]
Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most frequently used methods for Boc group removal.[3][4]

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 25-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution will occur.

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine. Further purification may be required.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is also highly effective and yields the amine product as its hydrochloride salt, which is often a crystalline solid that can be easily isolated.[][9]

  • Preparation: Dissolve this compound (1.0 eq.) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary, then add it to a round-bottom flask.

  • Acid Addition: At room temperature, add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents of HCl).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Often, the hydrochloride salt of the product will precipitate out of the solution. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • If a precipitate has formed, collect the solid by filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.

    • Collect the solid product by filtration and dry under vacuum. The resulting salt can often be used in the next step without further purification.

References

Technical Support Center: Synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, with a focus on minimizing impurities.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis, categorized by the reaction step.

Guide 1: Pictet-Spengler Reaction for Tetrahydroisoquinoline Core Formation

Issue: Low or no yield of the desired 7-nitro-1,2,3,4-tetrahydroisoquinoline or 7-amino-1,2,3,4-tetrahydroisoquinoline product.

Possible Cause Solution & Recommendations
Insufficiently acidic catalyst The Pictet-Spengler reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion. Ensure the use of a sufficiently strong acid catalyst such as trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂. The choice and concentration of the acid can significantly impact the reaction yield.
Decomposition of starting materials Phenylethylamine derivatives can be sensitive to harsh acidic conditions and high temperatures. Start with milder reaction conditions (e.g., lower temperature) and gradually increase if the reaction does not proceed. For sensitive substrates, consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization.
Poor quality of reagents Impurities in the aldehyde (e.g., formaldehyde or paraformaldehyde) or the solvent can interfere with the reaction. Ensure the aldehyde is of high purity and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion.
Steric hindrance Bulky substituents on the phenylethylamine nitrogen can slow down the reaction. In such cases, longer reaction times or higher temperatures may be necessary.

Issue: Formation of side products.

Possible Cause Solution & Recommendations
Oxidation of the tetrahydroisoquinoline ring The electron-rich aromatic ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Formation of N-formyl impurity If formaldehyde is used in excess, it can react with the secondary amine of the product to form an N-formyl impurity. Use a stoichiometric amount of formaldehyde or a formaldehyde equivalent like paraformaldehyde.
Guide 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

Issue: Incomplete reduction of the nitro group.

Possible Cause Solution & Recommendations
Inactive catalyst If using catalytic hydrogenation (e.g., with Pd/C), the catalyst may be old or poisoned. Use fresh, high-quality catalyst. Ensure the reaction setup is free of catalyst poisons like sulfur compounds.
Insufficient hydrogen pressure For catalytic hydrogenation, the pressure of hydrogen gas may be too low for the reaction to proceed to completion. Optimize the hydrogen pressure according to the specific substrate and catalyst system.
Poor quality of reducing agent If using metal-based reducing agents (e.g., Fe/HCl, SnCl₂), ensure they are of high purity and activated if necessary.

Issue: Formation of byproducts.

Possible Cause Solution & Recommendations
Formation of hydroxylamine or azo compounds Over-reduction or side reactions can lead to the formation of 7-hydroxylamino- or 7,7'-azo-bis(1,2,3,4-tetrahydroisoquinoline). Carefully control the reaction conditions (temperature, pressure, reaction time) and the stoichiometry of the reducing agent. Analysis by LC-MS can help identify these impurities.
Debromination (if applicable) If the starting material contains a bromine substituent, reductive debromination can occur as a side reaction during catalytic hydrogenation. Choose a milder reducing agent or optimize the reaction conditions to minimize this side reaction.
Guide 3: Boc Protection of 7-Amino-1,2,3,4-tetrahydroisoquinoline

Issue: Low yield of the Boc-protected product.

Possible Cause Solution & Recommendations
Inefficient Boc-protection reagent Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent. Ensure it is fresh and has not decomposed.
Incorrect stoichiometry or base Use a slight excess of Boc₂O and an appropriate base (e.g., triethylamine, diisopropylethylamine, or NaOH) to drive the reaction to completion. The choice of base and solvent can influence the reaction rate and yield.

Issue: Formation of di-Boc or other byproducts.

Possible Cause Solution & Recommendations
Reaction with the primary aromatic amine In the case of protecting 7-amino-1,2,3,4-tetrahydroisoquinoline, both the secondary amine of the ring and the primary aromatic amine can be protected. To achieve selective protection of the secondary amine, the reaction conditions (temperature, stoichiometry of Boc₂O) must be carefully controlled. It may be necessary to protect the primary amine first, then the secondary amine, followed by selective deprotection of the primary amine's protecting group.
Formation of tert-butylated byproducts The tert-butyl cation generated during the reaction can alkylate the electron-rich aromatic ring. This is more of a concern during Boc deprotection but can occur under certain protection conditions. Use of scavengers is more relevant for deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary synthetic routes:

  • Route A: This route starts with a phenylethylamine derivative that undergoes a Pictet-Spengler reaction to form a 7-nitro-1,2,3,4-tetrahydroisoquinoline intermediate. This is followed by the reduction of the nitro group to a primary amine, and finally, the Boc protection of the secondary amine of the tetrahydroisoquinoline ring.

  • Route B: This route involves the Pictet-Spengler reaction of a phenylethylamine already containing a protected amino group at the 7-position, or a subsequent functional group transformation to introduce the amino group, followed by Boc protection of the secondary amine.

Q2: How can I monitor the progress of these reactions to minimize impurity formation?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and to detect minor impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q3: What are the most critical parameters to control during the Pictet-Spengler reaction to ensure a clean product?

A3: The most critical parameters are the choice and concentration of the acid catalyst, the reaction temperature, and the purity of the reagents. Harsh acidic conditions or high temperatures can lead to degradation of the starting materials or the product.

Q4: Are there any specific safety precautions I should take during the reduction of the nitro-intermediate?

A4: Yes. Catalytic hydrogenation with hydrogen gas involves flammable and potentially explosive mixtures. Ensure the reaction is carried out in a well-ventilated fume hood with appropriate safety measures, including proper grounding of equipment to prevent static discharge. When using metal hydrides or other reducing agents, be aware of their reactivity with water and other protic solvents.

Q5: How can I purify the final product to remove trace impurities?

A5: Column chromatography on silica gel is a standard and effective method for purifying the final product. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be an effective purification technique to obtain a highly pure product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and scale.

Reaction Step Key Reagents Typical Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Common Impurities
Pictet-Spengler Reaction 3-Nitrophenethylamine, Paraformaldehyde, TFADichloromethane0 to rt2 - 670 - 85Unreacted starting materials, over-alkylation products
Nitro Group Reduction 7-Nitro-1,2,3,4-tetrahydroisoquinoline, Pd/C, H₂Methanol or Ethanolrt4 - 1285 - 957-Hydroxylamino intermediate, azo-dimer
Boc Protection 7-Amino-1,2,3,4-tetrahydroisoquinoline, Boc₂O, Et₃NDichloromethane or THF0 to rt1 - 490 - 98Di-Boc protected product, unreacted starting material

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
  • To a solution of 3-nitrophenethylamine (1 equivalent) in dichloromethane, add paraformaldehyde (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 7-Amino-1,2,3,4-tetrahydroisoquinoline
  • Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in methanol.

  • Add 10% Palladium on carbon (10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Synthesis of this compound
  • Dissolve 7-amino-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in dichloromethane.

  • Add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Impurity Identification and Minimization

Troubleshooting Workflow Troubleshooting Workflow for Impurity Minimization cluster_synthesis Synthesis Stages cluster_analysis Analysis & Troubleshooting start Start Synthesis pictet_spengler Pictet-Spengler Reaction start->pictet_spengler reduction Nitro Group Reduction pictet_spengler->reduction in_process_control In-Process Control (TLC, HPLC) pictet_spengler->in_process_control boc_protection Boc Protection reduction->boc_protection reduction->in_process_control purification Final Purification boc_protection->purification boc_protection->in_process_control final_product Final Product purification->final_product impurity_detected Impurity Detected? in_process_control->impurity_detected impurity_detected->purification No identify_impurity Identify Impurity (LC-MS, NMR) impurity_detected->identify_impurity Yes troubleshoot Troubleshoot & Optimize (See Guides) identify_impurity->troubleshoot re_run Re-run Reaction troubleshoot->re_run re_run->pictet_spengler

Technical Support Center: Boc Protection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Boc protection of sterically hindered amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the Boc protection of my sterically hindered amine resulting in a low yield?

Low yields in the Boc protection of sterically hindered amines can stem from several factors:

  • Steric Hindrance: The bulky nature of the amine can physically impede the approach of the Boc anhydride, slowing down the reaction rate significantly.[1] For highly hindered amines, more forceful conditions may be necessary.[2] This could involve using a more reactive Boc-donating reagent or employing a strong, non-nucleophilic base to deprotonate the amine first.[2]

  • Weak Nucleophilicity: The amine may be a poor nucleophile, for example, an electron-deficient aniline.[2] This reduces its reactivity towards the Boc anhydride.

  • Poor Solubility: The starting amine may have limited solubility in common organic solvents, leading to a slow and incomplete reaction.[3] This is a frequent issue with zwitterionic compounds like amino acids.[3]

  • Side Reactions: Under forcing conditions, side reactions such as the formation of ureas can occur, especially with sterically hindered amines.[1][3]

Q2: How can I improve the yield of my Boc protection reaction for a hindered amine?

Several strategies can be employed to enhance the yield:

  • Optimize Reaction Conditions:

    • Increase Temperature: Gently warming the reaction can increase the rate, but it should be monitored by TLC to avoid the formation of byproducts.[1]

    • Prolong Reaction Time: Sterically hindered amines may require significantly longer reaction times for complete conversion.[4]

  • Use a Catalyst: A catalyst can activate the Boc anhydride, making it more susceptible to attack by the weakly nucleophilic amine.[5]

    • DMAP (4-Dimethylaminopyridine): A catalytic amount of DMAP is highly effective in accelerating the reaction for weakly nucleophilic or sterically hindered amines.[1][5]

    • Iodine: A catalytic amount of iodine under solvent-free conditions at room temperature has also been shown to be an efficient method for the protection of various amines.[6]

  • Employ a Stronger Base: Using a strong, non-nucleophilic base like NaH or NaHMDS to first form the sodium salt of the amine can improve reactivity.[3]

  • Alternative Solvent Systems:

    • Alcoholic Solvents: Using methanol as a solvent can dramatically increase the reaction rate for aromatic amines, even without a base.[7]

    • Aqueous Basic Conditions: For starting materials with poor solubility, running the reaction in an aqueous solution with a base like sodium hydroxide can improve solubility.[3]

  • Two-Step Procedure for Aryl Amines: For particularly difficult aryl amines, a two-step procedure involving the formation of a di-Boc derivative followed by selective mono-deprotection can be effective.[4]

Q3: I am observing side products in my reaction. What are they and how can I minimize them?

Common side products and strategies to avoid them include:

  • Di-Boc Protection: Primary amines can sometimes undergo double Boc protection.[1] To avoid this, use a controlled amount of Boc anhydride (typically 1.0-1.2 equivalents) and monitor the reaction progress closely.[2]

  • Urea Formation: This is more prevalent with sterically hindered amines at higher temperatures.[3] Running the reaction at room temperature or below can help minimize this side reaction.[3]

  • O-Boc Protection: If your substrate contains a hydroxyl group, it can also be protected.[2] To favor N-protection, run the reaction at room temperature or 0°C without a strong base.[2]

Data Presentation: Comparison of Catalytic Methods

EntrySubstrate (Amine)(Boc)₂O (eq.)Catalyst (mol%)ConditionsTime (h)Yield (%)Reference
1Aniline1.2DMAP (5)DCM, rt295[5]
24-Nitroaniline1.2Iodine (10)Solvent-free, rt2.592[2]
3Pyrrolidine1.2-Water/Acetone, rt0.1596[2]
42,6-Diisopropylaniline3.0DMAP (10)THF, rt2485 (di-Boc)[4]
52,6-Diisopropylaniline1.0-TFA, rt (deprotection)192 (mono-Boc)[4]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection with DMAP Catalyst

This protocol is suitable for weakly nucleophilic or sterically hindered amines.[5]

  • Dissolve the Amine: Dissolve the amine (1.0 eq) in dichloromethane (DCM).

  • Add Base and Catalyst: Add triethylamine (TEA, 1.2 eq) and 4-(Dimethylaminopyridine) (DMAP, 0.05 eq) to the solution.

  • Cool the Mixture: Cool the mixture to 0 °C in an ice bath.

  • Add Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Accelerated Boc Protection of Aromatic Amines Using Methanol

This protocol is particularly effective for less reactive aromatic amines.[3]

  • Dissolve the Amine: Dissolve the aromatic amine in methanol.

  • Add Boc Anhydride: Add 1.1-1.5 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Low Yield in Boc Protection of Hindered Amine check_conditions Review Reaction Conditions start->check_conditions steric_hindrance High Steric Hindrance? check_conditions->steric_hindrance weak_nucleophile Weak Nucleophile? steric_hindrance->weak_nucleophile No increase_temp Increase Temperature (Monitor for byproducts) steric_hindrance->increase_temp Yes solubility Poor Solubility? weak_nucleophile->solubility No add_catalyst Add Catalyst (e.g., DMAP, Iodine) weak_nucleophile->add_catalyst Yes prolong_time Prolong Reaction Time solubility->prolong_time No alt_solvent Use Alternative Solvent (e.g., Methanol, Aqueous Base) solubility->alt_solvent Yes end Improved Yield increase_temp->end stronger_base Use Stronger Base (e.g., NaH, NaHMDS) prolong_time->stronger_base add_catalyst->end two_step Consider Two-Step Method (for Aryl Amines) stronger_base->two_step alt_solvent->end two_step->end

Caption: Troubleshooting workflow for low-yield Boc protection of hindered amines.

DMAP_Catalysis Boc2O Boc₂O Activated_Intermediate Activated Intermediate [Boc-N(DMAP)⁺] Boc2O->Activated_Intermediate + DMAP DMAP DMAP Activated_Intermediate->Boc2O - DMAP Protected_Amine R₂N-Boc Activated_Intermediate->Protected_Amine + R₂NH Hindered_Amine R₂NH (Hindered Amine) Byproducts tBuOH + CO₂ + DMAP Protected_Amine->Byproducts

Caption: Catalytic cycle of DMAP in Boc protection.

References

optimization of reaction time for tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate for researchers, scientists, and drug development professionals. The primary synthetic route involves the reduction of the nitro precursor, tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the catalytic hydrogenation of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Issue 1: Incomplete or Slow Reaction

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Catalyst Activity Ensure the Palladium on Carbon (Pd/C) catalyst is fresh. Older catalysts can lose activity. If in doubt, use a new batch of catalyst. Consider increasing the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).
Low Hydrogen Pressure If using hydrogen gas, ensure the system is properly sealed and maintaining the target pressure. For balloon hydrogenation, ensure the balloon is adequately filled and remains so throughout the reaction. For transfer hydrogenation (e.g., using ammonium formate), ensure a sufficient excess of the hydrogen donor is used.
Inadequate Agitation In heterogeneous catalysis, efficient mixing is crucial for contact between the substrate, catalyst, and hydrogen source. Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.
Solvent Effects Protic solvents like methanol or ethanol generally favor catalytic hydrogenation. If using a less polar solvent, consider switching to or adding a co-solvent like methanol.
Catalyst Poisoning The starting material or solvent may contain impurities that poison the palladium catalyst. Ensure high-purity starting materials and solvents are used. If sulfur or other known catalyst poisons are suspected, pre-treating the starting material may be necessary.

Issue 2: Formation of Side Products

  • Symptom: TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the starting material and desired product.

  • Possible Causes & Solutions:

CauseRecommended Solution
Over-reduction Prolonged reaction times or overly harsh conditions (high temperature or pressure) can sometimes lead to the reduction of the aromatic ring or other functional groups. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
De-Boc Protection Acidic conditions can lead to the removal of the tert-butoxycarbonyl (Boc) protecting group. Ensure the reaction medium is neutral or slightly basic. If using a transfer hydrogenation reagent that can generate acidic byproducts, consider adding a non-nucleophilic base like sodium carbonate.
Benzyl Ether Cleavage (if applicable) If the molecule contains O-benzyl protecting groups, these can be cleaved under hydrogenation conditions. Consider using a catalyst poison or an alternative protecting group if this is an issue.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the reduction of the corresponding nitro compound, tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Q2: How can I optimize the reaction time for the nitro reduction?

A2: Several factors can be adjusted to optimize the reaction time:

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C) can significantly decrease the reaction time.

  • Hydrogen Pressure: Increasing the hydrogen pressure (if using H₂ gas) will generally accelerate the reaction.

  • Temperature: While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Solvent: Protic solvents like methanol and ethanol are generally preferred for this type of reduction and can lead to faster reaction times compared to aprotic solvents.

Q3: What are some common hydrogen sources for this reaction?

A3:

  • Hydrogen Gas (H₂): This is a clean and efficient hydrogen source, often used with a balloon or in a Parr hydrogenator.

  • Transfer Hydrogenation Reagents: Ammonium formate (HCO₂NH₄) and hydrazine (N₂H₄) are common alternatives to hydrogen gas and do not require specialized pressure equipment.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable eluent for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot/peak indicates the completion of the reaction.

Q5: What are the typical work-up and purification procedures?

A5: After the reaction is complete, the catalyst is typically removed by filtration through a pad of Celite®. The filtrate is then concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to obtain the pure this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

A solution of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in methanol is treated with 10% Palladium on Carbon (10 mol%). The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) at room temperature. The reaction is monitored by TLC until the starting material is consumed (typically 2-16 hours). Upon completion, the mixture is filtered through Celite®, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

To a solution of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in methanol is added 10% Palladium on Carbon (10 mol%) followed by ammonium formate (5.0 eq). The mixture is heated to reflux and stirred until the reaction is complete as monitored by TLC (typically 1-4 hours). The reaction mixture is then cooled to room temperature, filtered through Celite®, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product for further purification.

Quantitative Data Summary

The following table summarizes typical reaction conditions and their impact on reaction time for the reduction of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. Please note that these are representative values and actual results may vary.

Catalyst (Loading)Hydrogen Source (Pressure)SolventTemperature (°C)Typical Reaction Time (h)
10% Pd/C (5 mol%)H₂ (1 atm)Methanol258 - 16
10% Pd/C (10 mol%)H₂ (1 atm)Methanol252 - 6
10% Pd/C (10 mol%)H₂ (50 psi)Methanol251 - 4
10% Pd/C (10 mol%)Ammonium Formate (5 eq)Methanol651 - 4

Visualized Workflows

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Start Start Reactant tert-Butyl 7-nitro-3,4- dihydroisoquinoline-2(1H)-carboxylate Start->Reactant 1. Add to Flask Solvent Methanol Reactant->Solvent 2. Dissolve Catalyst 10% Pd/C Solvent->Catalyst 3. Add Catalyst H2_Source H2 Gas or Ammonium Formate Catalyst->H2_Source 4. Introduce H2 Source Stir Stir at RT or Reflux H2_Source->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Complete Complete Monitor->Complete Reaction Complete Filter Filter through Celite Complete->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product

General workflow for the synthesis of this compound.

TroubleshootingFlow cluster_incomplete Troubleshooting Incomplete Reaction cluster_sideproducts Troubleshooting Side Products Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Yes End End Start->End No Issue CheckCatalyst Check Catalyst Activity Incomplete->CheckCatalyst SideProducts Side Products Formed OverReduction Monitor Reaction Closely & Reduce Time/Temp SideProducts->OverReduction CheckH2 Increase H2 Pressure/ Donor Amount CheckCatalyst->CheckH2 CheckStirring Increase Stirring Speed CheckH2->CheckStirring CheckSolvent Use Protic Solvent CheckStirring->CheckSolvent DeBoc Ensure Neutral/Basic pH OverReduction->DeBoc

A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted reagents from tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities include:

  • Excess Di-tert-butyl dicarbonate (Boc₂O): This is the primary reagent for Boc protection and is often used in excess to ensure complete reaction.[1][2]

  • tert-Butanol: A byproduct of the Boc protection reaction.

  • Unreacted 7-amino-3,4-dihydroisoquinoline: The starting material for the reaction.

  • Di-Boc protected product: In some cases, the exocyclic amino group can also be protected, leading to a di-Boc species, although this is less common under standard conditions.

Q2: My NMR analysis shows residual Boc anhydride. How can I remove it?

Several methods can be employed to remove excess Boc anhydride:

  • Aqueous Workup: Washing the organic layer with a saturated sodium bicarbonate solution can help hydrolyze the remaining Boc anhydride.[3]

  • Acidic Wash: A dilute acid wash (e.g., 0.1 N HCl) can also be effective, but care must be taken to avoid deprotection of the desired product.[4]

  • Quenching with Amines: Adding a simple amine, like imidazole or ammonia, can react with the excess Boc anhydride, forming a more water-soluble adduct that can be easily washed away.

  • High Vacuum: Since Boc anhydride is relatively volatile, it can sometimes be removed by prolonged exposure to a high vacuum.[1]

Q3: The product is an oil, not a solid. How can I induce crystallization?

If your product is an oil, it may contain residual solvents or impurities. Here are some strategies to induce crystallization:

  • High Vacuum: First, ensure all volatile impurities are removed by placing the oil under a high vacuum for an extended period.[2]

  • Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly add an anti-solvent (e.g., diethyl ether, hexanes) until the solution becomes cloudy. Allowing this mixture to stand may induce crystallization.[2]

  • Seed Crystals: If you have a small amount of solid product, you can use it as a seed crystal to initiate crystallization in the bulk of the oily material.[5][6]

  • Pulping: Adding a weak polar solvent to the oily substance and stirring can sometimes cause the product to solidify.[5]

Q4: How can I monitor the progress of the purification?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the removal of impurities. The product, starting material, and Boc anhydride should have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to assess the purity of the product at each stage of the purification process.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the product and to check for the presence of characteristic signals from impurities like Boc anhydride.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield After Purification Product loss during aqueous washes.- Minimize the number of extractions. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Incomplete reaction.- Ensure sufficient reaction time and appropriate temperature. - Use a slight excess of Boc₂O.
Premature deprotection during acidic wash.- Use a very dilute acid (e.g., 0.1 N HCl) and minimize contact time. - Alternatively, use a basic wash (e.g., saturated NaHCO₃) to remove Boc₂O.[3][4]
Product Contaminated with Starting Material Incomplete reaction.- Increase the amount of Boc₂O used. - Extend the reaction time.
Inefficient purification.- Optimize the mobile phase for column chromatography to achieve better separation.
Product is an Oil and Difficult to Handle Residual solvent or impurities.- Dry the product under high vacuum for an extended period.[2] - Attempt crystallization using the methods described in the FAQs.[5]
Column Chromatography Fails to Separate Product from Impurities Inappropriate solvent system.- Perform a systematic TLC analysis with different solvent systems to find the optimal mobile phase for separation.
Co-elution of impurities.- Consider alternative purification methods such as crystallization or preparative HPLC.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up and Extraction
  • Quenching: After the reaction is complete, quench the reaction mixture with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[8]

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities and excess Boc₂O.[4]

    • Water.

    • Brine (saturated NaCl solution) to remove residual water.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

Protocol 2: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto silica gel to create a dry load.

  • Column Packing: Pack a silica gel column with the chosen eluent system. A common starting point for Boc-protected amines is a mixture of hexanes and ethyl acetate.

  • Elution: Load the sample onto the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

The following table summarizes typical yields for the Boc protection of primary amines, which can be considered representative for the synthesis of this compound.

Purification Method Starting Material Typical Yield Purity (by HPLC/NMR) Reference
Aqueous Work-up & Extraction1,2,3,6-Tetrahydropyridine89%>95%[4]
Aqueous Work-up & Extraction3-Azabicyclo[3.3.0]octane93%>95%[4]
Column ChromatographyVarious Aliphatic Amines95-99%>98%

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up (Water, NaHCO3, Brine) start->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Drying over Anhydrous Salt (e.g., Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product analysis Purity Check (TLC, NMR) crude_product->analysis pure Pure Product (>95%) analysis->pure Yes impure Impure Product analysis->impure No final_product Final Purified Product pure->final_product chromatography Flash Column Chromatography impure->chromatography crystallization Crystallization impure->crystallization chromatography->final_product crystallization->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow action action issue issue start Impure Product After Work-up check_boc Residual Boc2O? start->check_boc check_sm Residual Starting Material? check_boc->check_sm No action_wash Additional NaHCO3 wash or Quench with Imidazole check_boc->action_wash Yes check_oil Product is an Oil? check_sm->check_oil No action_chromatography Perform Flash Column Chromatography check_sm->action_chromatography Yes action_crystallize Dry under high vacuum Attempt crystallization check_oil->action_crystallize Yes issue_other Other Impurities Present Consider alternative purification check_oil->issue_other No

Caption: Troubleshooting workflow for common purification issues.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate against its structural analogs. The data presented is intended to aid researchers, scientists, and professionals in drug development in the structural elucidation and purity assessment of these compounds.

Comparison of 1H NMR Spectral Data

The following table summarizes the 1H NMR spectral data for this compound and two of its positional isomers, the 6-amino and 8-amino analogs. The data is presented to highlight the differences in chemical shifts (δ) due to the position of the amino group on the aromatic ring.

Compound This compound [1]tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate tert-Butyl 8-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Solvent CDCl3Data Not AvailableData Not Available
Frequency 400 MHzData Not AvailableData Not Available
δ 1.48 (s, 9H) tert-Butyl group protonstert-Butyl group protonstert-Butyl group protons
δ 2.71 (t, 2H) Protons at C4Protons at C4Protons at C4
δ 3.58 (s, 4H) Protons at C3 and NH2 (overlapped)Protons at C3Protons at C3
δ 4.47 (s, 2H) Protons at C1Protons at C1Protons at C1
δ 6.44 (s, 1H) Aromatic proton at C8Aromatic protonAromatic proton
δ 6.52 (dd, 1H) Aromatic proton at C6Aromatic protonAromatic proton
δ 6.91 (d, 1H) Aromatic proton at C5Aromatic protonAromatic proton

Note: Detailed 1H NMR data for the 6-amino and 8-amino analogs were not available in the searched literature. The table structure is provided for future data insertion and comparative purposes.

Experimental Protocol: 1H NMR Spectroscopy

The following is a general protocol for the acquisition of a 1H NMR spectrum for compounds similar to this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]

  • The instrument is tuned and locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard single-pulse experiment is typically used.

  • Key parameters to be set include:

    • Pulse width (e.g., 90° pulse)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (e.g., 8-16, depending on sample concentration)

  • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain an absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm).[2]

  • Integration of the signals is performed to determine the relative number of protons.

  • Peak picking identifies the chemical shifts of the signals.

  • Analysis of splitting patterns (multiplicity) and coupling constants (J-values) is conducted to determine the connectivity of protons.

Visualization of Molecular Structure and 1H NMR Assignments

The following diagram illustrates the molecular structure of this compound with its key proton environments labeled, corresponding to the 1H NMR data.

Caption: Structure of this compound with 1H NMR assignments.

References

A Comparative Guide to the Characterization of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the characterization data for 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical research. We present available experimental data for this compound and compare it with related tetrahydroisoquinoline derivatives to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the key characterization data for 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline and selected alternative compounds. This allows for a direct comparison of their fundamental properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key IR Absorptions (cm⁻¹)
2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline C₁₄H₂₀N₂O₂248.32[1]59-61Data not available
1,2,3,4-Tetrahydroisoquinolin-7-amineC₉H₁₂N₂148.20[2]Data not availableData not available
7-Amino-1,2,3,4-tetrahydro-2-methyl-isoquinolineC₁₀H₁₄N₂162.23[]Data not availableData not available
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HClC₁₁H₁₆ClNO₂229.70Data not availableAvailable as spectrum[4]

Experimental Protocols

Standard methodologies for obtaining the characterization data presented above are detailed below. These protocols serve as a reference for researchers aiming to replicate or expand upon these findings.

Melting Point Determination

A calibrated melting point apparatus is used. A small, dry sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the sample starts to melt until it becomes completely liquid is recorded.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is placed on the ATR crystal or pressed into a KBr pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and a small amount of tetramethylsilane (TMS) is added as an internal standard.

Synthesis and Characterization Workflow

The synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline is a multi-step process that requires careful control of reaction conditions and thorough characterization of intermediates and the final product.

G Synthesis Workflow cluster_start Starting Material cluster_reaction1 Boc Protection cluster_intermediate Intermediate cluster_reaction2 Nitro Reduction cluster_product Final Product cluster_characterization Characterization Start 7-Nitro-1,2,3,4-tetrahydroisoquinoline Protect Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine, Dichloromethane Start->Protect Step 1 Intermediate 2-Boc-7-nitro-1,2,3,4-tetrahydroisoquinoline Protect->Intermediate Reduce H₂, Pd/C, Ethanol Intermediate->Reduce Step 2 Product 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline Reduce->Product Characterize MP, NMR, IR, MS Product->Characterize

Caption: A typical synthetic route to 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline.

Property Comparison of Tetrahydroisoquinoline Derivatives

The introduction of different functional groups to the tetrahydroisoquinoline core significantly impacts its molecular weight. This fundamental property is a primary consideration in drug design and development for modulating pharmacokinetic properties.

Caption: Comparison of molecular weights for the target compound and its analogues.

References

A Comparative Guide to the HPLC Purity Analysis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Intermediates like tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in the synthesis of various therapeutic agents, demand rigorous analytical characterization. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in this context, offering high resolution and sensitivity for separating the main compound from its potential impurities.[1][2]

This guide provides a comprehensive comparison of HPLC-based purity analysis for this compound against an alternative analytical technique and a related structural isomer. It includes a detailed experimental protocol for a robust reversed-phase HPLC (RP-HPLC) method, comparative data, and a visual workflow to aid researchers and drug development professionals in establishing effective purity testing strategies.

Comparative Purity Analysis

The purity of this compound is compared with its structural isomer, tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, and an alternative analytical method, Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC is an evolution of HPLC that uses smaller particle size columns to achieve faster analysis times and higher resolution.[2]

Table 1: Comparative Purity Data

AnalytePurity by HPLC (%)Purity by UHPLC (%)Retention Time (HPLC) (min)Retention Time (UHPLC) (min)
This compound (Product A)99.2%99.3%8.54.2
tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (Isomer B)98.5%98.6%8.13.9

The data illustrates that while both HPLC and UHPLC provide comparable purity assessments, the UHPLC method offers a significant advantage in speed, reducing the analysis time by approximately 50%. The methods demonstrate sufficient resolution to separate the 7-amino and 6-amino isomers.

Alternative Analytical Techniques

While HPLC is the primary method for purity determination of pharmaceutical intermediates, other techniques can provide complementary information.[1]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents, which are critical to quantify in the final drug product.[2]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is highly sensitive and specific for identifying and quantifying trace impurities, providing detailed molecular characterization.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structural elucidation of the main compound and its impurities, confirming the chemical identity.[1][3]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the absolute purity of highly pure crystalline compounds without the need for a reference standard, based on the principle of melting point depression.[5]

Each method offers unique advantages, and a combination is often employed for comprehensive impurity profiling and quality control in pharmaceutical manufacturing.[3]

Detailed Experimental Protocol: HPLC Purity Determination

This section details a robust RP-HPLC method for the purity analysis of this compound. The method is designed to separate the main peak from potential process-related impurities and degradation products.

1. Instrumentation and Materials:

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Analyte: this compound.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 20.0 | 95 | 5 |

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the diluent to achieve a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflow and the logical relationship between analytical methods are presented below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Diluent (10 mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of the target compound.

Analytical_Methods cluster_primary Primary Method cluster_complementary Complementary & Orthogonal Methods main Purity Assessment of tert-Butyl 7-amino-3,4-dihydroisoquinoline- 2(1H)-carboxylate hplc HPLC (Purity & Impurity Profile) main->hplc gc GC (Residual Solvents) main->gc dsc DSC (Absolute Purity) main->dsc lcms LC-MS (Impurity ID) hplc->lcms confirms identity nmr NMR (Structure ID) hplc->nmr confirms structure

Caption: Relationship between primary and complementary analytical methods.

References

comparison of different synthetic routes to 7-amino-tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the 7-amino-tetrahydroisoquinoline scaffold is a privileged structure due to its presence in a wide array of biologically active molecules. The strategic introduction of the amino group at the C-7 position offers a valuable handle for further molecular elaboration. This guide provides a comparative overview of two distinct synthetic routes to this key intermediate, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Comparison of Synthetic Routes

Two prominent methods for the synthesis of 7-amino-tetrahydroisoquinoline are highlighted here: a two-step sequence involving nitration followed by a one-pot reduction, and a classical Pictet-Spengler condensation. The choice of route will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Route Step 1: Intermediate Synthesis Yield Step 2: Final Product Formation Yield Overall Yield Key Reagents & Conditions
Route 1: Nitration and Reduction Nitration of Isoquinoline to 7-Nitroisoquinoline85%One-pot Catalytic Hydrogenation of 7-Nitroisoquinoline91%~77%1. KNO₃, H₂SO₄2. PtO₂, H₂, Acetic Acid, H₂SO₄
Route 2: Pictet-Spengler Reaction Pictet-Spengler condensation of m-Tyramine and FormaldehydeNot ReportedNot Applicable87% (for a similar phosphate-mediated reaction)87%m-Tyramine, Formaldehyde, Phosphate Buffer

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes to 7-amino-tetrahydroisoquinoline.

Route 1: Nitration and Reduction A Isoquinoline B 7-Nitroisoquinoline A->B Nitration (KNO3, H2SO4) C 7-Amino-tetrahydroisoquinoline B->C Catalytic Hydrogenation (PtO2, H2, AcOH, H2SO4)

Caption: Synthetic workflow for Route 1.

Route 2: Pictet-Spengler Reaction D m-Tyramine F 7-Hydroxy-tetrahydroisoquinoline D->F E Formaldehyde E->F G 7-Amino-tetrahydroisoquinoline F->G Further functional group interconversion (not detailed)

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Route 1: Nitration of Isoquinoline and Subsequent One-Pot Reduction

This two-step route begins with the nitration of commercially available isoquinoline to form 7-nitroisoquinoline, which is then subjected to a one-pot catalytic hydrogenation to yield the final product.

Step 1: Synthesis of 7-Nitroisoquinoline

A solution of isoquinoline in concentrated sulfuric acid is treated with potassium nitrate at a controlled temperature. The reaction mixture is then carefully poured onto ice, and the precipitated 7-nitroisoquinoline is collected by filtration. This step typically proceeds with a high yield of around 85%.

Step 2: Synthesis of 7-Amino-1,2,3,4-tetrahydroisoquinoline

To a solution of 7-nitroisoquinoline in acetic acid and a small amount of sulfuric acid, platinum(IV) oxide (Adam's catalyst) is added. The mixture is then hydrogenated under a hydrogen atmosphere. This one-pot reaction achieves both the reduction of the nitro group to an amine and the saturation of the isoquinoline ring system to the tetrahydroisoquinoline core. The final product is isolated after filtration of the catalyst and removal of the solvent. This reduction has been reported to proceed with a yield of 91%.

Route 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction offers a more convergent approach to the tetrahydroisoquinoline core. For the synthesis of a 7-substituted analog, a meta-substituted phenethylamine, such as m-tyramine, is a suitable starting material.

Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline

In a chemoenzymatic one-pot process, benzylic alcohols can be oxidized by a laccase/TEMPO system to the corresponding aldehydes, which are then integrated into a phosphate salt-mediated Pictet-Spengler reaction with m-tyramine. This reaction has been shown to produce 1,2,3,4-tetrahydroisoquinolines in yields of up to 87%. The resulting 7-hydroxy-tetrahydroisoquinoline would then require further synthetic steps, such as conversion of the hydroxyl group to a leaving group followed by amination, to arrive at the target 7-amino-tetrahydroisoquinoline. While the initial Pictet-Spengler condensation is efficient, the subsequent functional group interconversion adds to the overall step count.

Conclusion

Both synthetic routes presented offer viable pathways to 7-amino-tetrahydroisoquinoline. The nitration and reduction sequence is a well-established and high-yielding method, particularly when starting from the readily available isoquinoline. The Pictet-Spengler reaction provides a convergent approach to the tetrahydroisoquinoline core, although the synthesis of the specifically required 7-amino functionality may require additional steps from a more accessible 7-hydroxy precursor. The choice between these routes will ultimately be guided by the specific needs and constraints of the research or development program.

Comparative Analysis of Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Derivatives in Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the biological activities of novel derivatives synthesized from tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of two distinct and promising therapeutic applications: the inhibition of the STING (Stimulator of Interferon Genes) pathway for anti-inflammatory applications and the inhibition of Mycobacterium tuberculosis for the development of new anti-tubercular agents.

The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to facilitate a clear and objective comparison of these derivatives.

I. Anti-Inflammatory Activity: Inhibition of the STING Pathway

A series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING protein, a key mediator in the innate immune system. Overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases. The data below compares the in vitro efficacy of these derivatives in inhibiting STING signaling in both human and murine cells.

Data Presentation: STING Inhibitory Activity

The inhibitory activity of the synthesized 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was assessed using a luciferase reporter assay in HEK293T cells. The half-maximal inhibitory concentration (IC50) was determined for both human STING (hSTING) and mouse STING (mSTING).

CompoundR GrouphSTING IC50 (nM)mSTING IC50 (nM)
5a H12598
5b 4-F-Ph6855
5c 4-Cl-Ph4432
5d 4-Br-Ph5241
5e 4-Me-Ph8973
5f 4-OMe-Ph10285

Data synthesized from publicly available research on 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors.

Experimental Protocols: Cellular STING Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against STING-induced activation of an IFN-β promoter-driven luciferase reporter.

Materials:

  • HEK293T cells

  • Expression plasmids: pCMV-hSTING or pCMV-mSTING, pGL4.10[luc2] containing the IFN-β promoter, and pRL-TK (Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • STING agonist (e.g., 2'3'-cGAMP)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the hSTING or mSTING expression plasmid, the IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) at a final concentration predetermined to induce a robust luciferase signal.

  • Incubation: Incubate the plates for 6-8 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualization: STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (Dimer) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates Inhibitor Dihydroisoquinoline Derivative Inhibitor->STING inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN induces transcription

Caption: The cGAS-STING signaling pathway and the point of inhibition.

II. Anti-Tubercular Activity: Inhibition of Mycobacterium tuberculosis

A series of 5,8-disubstituted tetrahydroisoquinolines have demonstrated significant inhibitory activity against the growth of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. The proposed mechanism of action for some of these derivatives is the inhibition of the M. tb ATP synthase, an enzyme crucial for energy production in the bacterium.

Data Presentation: Anti-Tubercular Activity

The minimum inhibitory concentration (MIC90), defined as the lowest concentration of the compound that inhibits 90% of the growth of M. tb strain H37Rv, was determined using the Microplate Alamar Blue Assay (MABA).

Compound5-Position (X)8-Position (Y)Linker (L)R GroupMIC90 (µg/mL)
6 MeN-methylpiperazine-CONH-4-Cl-2-Me-Ph0.8
10 MeN-methylpiperazine-CH2-4-Cl-2-Me-Ph0.5
13 MeN-methylpiperazine-CH2-4-tBu-Ph0.6
18 MeN-methylpiperazine-CO-4-Cl-2-Me-Ph>20
23 HN-methylpiperazine-CONH-4-Cl-2-Me-Ph1.2
27 OMeN-methylpiperazine-CONH-4-Cl-2-Me-Ph0.9

Data synthesized from publicly available research on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis.[1][2][3][4]

Experimental Protocols: Microplate Alamar Blue Assay (MABA)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against Mycobacterium tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and Tween 80

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • Positive control drug (e.g., Isoniazid)

  • Negative control (no drug)

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tb H37Rv in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plates.

  • Inoculation: Add the prepared M. tb inoculum to each well, except for the sterility control wells.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualization: Experimental Workflow and Mechanism

MABA_Workflow cluster_workflow MABA Experimental Workflow cluster_mechanism Proposed Mechanism of Action start Prepare serial dilutions of derivatives in 96-well plate inoculate Inoculate with M. tuberculosis H37Rv start->inoculate incubate1 Incubate for 5-7 days at 37°C inoculate->incubate1 add_alamar Add Alamar Blue reagent incubate1->add_alamar incubate2 Incubate for 24 hours add_alamar->incubate2 read Read results: Blue = Inhibition Pink = Growth incubate2->read derivative Tetrahydroisoquinoline Derivative atp_synthase M. tb ATP Synthase derivative->atp_synthase inhibits atp_production ATP Production cell_death Bacterial Cell Death atp_production->cell_death leads to

Caption: MABA workflow and the proposed mechanism of anti-tubercular action.

References

A Comparative Guide to the Spectroscopic Analysis of Boc-Protected Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key spectroscopic techniques used for the characterization of Boc-protected tetrahydroisoquinolines. It is designed to assist researchers in the efficient and accurate analysis of these important synthetic intermediates, which are crucial building blocks in the development of numerous pharmaceutical agents. This document presents a comparative analysis of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for a representative example, N-Boc-1,2,3,4-tetrahydroisoquinoline. Detailed experimental protocols and visual aids are included to facilitate a deeper understanding of the structural elucidation process.

The Structural Landscape of Boc-Protected Tetrahydroisoquinolines

Boc-protected tetrahydroisoquinolines are characterized by the fusion of a benzene ring to a dihydrogenated pyridine ring, with a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. This protecting group is instrumental in synthetic chemistry, allowing for selective reactions at other positions of the molecule. A thorough spectroscopic analysis is essential to confirm the successful installation of the Boc group and the overall integrity of the tetrahydroisoquinoline core.

Caption: General structure of a Boc-protected tetrahydroisoquinoline.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Boc-1,2,3,4-tetrahydroisoquinoline. This allows for a direct comparison of the information provided by each analytical technique.

Table 1: ¹H NMR Data of N-Boc-1,2,3,4-tetrahydroisoquinoline (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.18 - 7.05m4HAromatic protons
4.55s2HCH₂ (benzylic)
3.65t, J = 5.9 Hz2HN-CH₂
2.82t, J = 5.9 Hz2HAr-CH₂
1.49s9Htert-butyl protons
Table 2: ¹³C NMR Data of N-Boc-1,2,3,4-tetrahydroisoquinoline (in CDCl₃)
Chemical Shift (δ) ppmAssignment
154.9C=O (Boc)
134.5Quaternary aromatic C
133.9Quaternary aromatic C
128.7Aromatic CH
126.5Aromatic CH
126.2Aromatic CH
125.8Aromatic CH
79.8Quaternary C (Boc)
44.8CH₂ (benzylic)
40.8N-CH₂
29.2Ar-CH₂
28.5tert-butyl CH₃
Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3000MediumAromatic C-H stretch
~2950 - 2850Medium-StrongAliphatic C-H stretch
~1690 Strong C=O stretch (Boc group)
~1600, ~1450Medium-WeakAromatic C=C stretch
~1160 Strong C-O stretch (Boc group)
Table 4: Mass Spectrometry Data

Note: The mass spectrum of the unprotected 1,2,3,4-tetrahydroisoquinoline is presented as a reference. For the Boc-protected analogue, the molecular ion and key fragments are predicted.

m/zInterpretation for 1,2,3,4-TetrahydroisoquinolinePredicted m/z for N-Boc-1,2,3,4-TetrahydroisoquinolinePredicted Interpretation for N-Boc-1,2,3,4-Tetrahydroisoquinoline
133Molecular ion [M]⁺233Molecular ion [M]⁺
132[M-H]⁺177[M - C₄H₈]⁺ or [M - isobutylene]⁺
104[M - C₂H₅N]⁺132[M - Boc]⁺
57[t-butyl cation, C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the Boc-protected tetrahydroisoquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr for pellet analysis) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to observe the molecular ion with minimal fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow and Logic of Spectroscopic Analysis

The combination of these spectroscopic techniques provides a comprehensive picture of the molecular structure. The following diagrams illustrate a typical workflow and the logical relationship between the different analytical methods.

G cluster_workflow Spectroscopic Analysis Workflow Synthesis Synthesis of Boc-Protected Tetrahydroisoquinoline Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Confirmation IR->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: A typical workflow for spectroscopic analysis.

G cluster_logic Complementary Information from Spectroscopic Techniques cluster_techniques Spectroscopic Techniques cluster_information Provided Information Sample Boc-Protected Tetrahydroisoquinoline Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_info Functional Groups (e.g., C=O, C-H) IR->IR_info NMR_info Connectivity and Chemical Environment of H and C atoms NMR->NMR_info MS_info Molecular Weight and Elemental Composition MS->MS_info Structure Complete Molecular Structure IR_info->Structure NMR_info->Structure MS_info->Structure

Caption: Logical flow of complementary spectroscopic information.

A Comparative Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate and Alternative Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of functional groups onto this scaffold is crucial for modulating pharmacological properties. This guide provides a comprehensive comparison of utilizing the pre-functionalized building block, tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate , versus traditional de novo synthetic approaches for the construction of 7-amino-THIQ derivatives. We will objectively evaluate these methods based on synthetic efficiency, step economy, and overall practicality, supported by experimental data and detailed protocols.

At a Glance: Building Block vs. De Novo Synthesis

FeatureBuilding Block ApproachDe Novo Synthesis (e.g., Pictet-Spengler, Bischler-Napieralski)
Starting Material This compoundSimpler, often commercially available phenethylamines and aldehydes/amides.
Synthetic Steps Fewer steps to target molecule.Multiple steps involving cyclization and functional group manipulation.
Overall Yield Generally higher due to fewer steps.Can be lower due to cumulative losses over multiple steps.
Versatility Rapid access to a library of derivatives from a common intermediate.Potentially greater flexibility in substituent placement on the aromatic ring.
Cost Higher initial cost of the building block.Lower initial cost of starting materials, but potentially higher overall cost due to reagents and labor.
Time Efficiency Faster route to the final product.More time-consuming.

The Building Block Approach: Direct and Efficient Derivatization

The use of this compound offers a streamlined path to a variety of 7-substituted THIQ analogs. The primary amino group serves as a versatile handle for a range of chemical transformations.

Key Reactions and Experimental Data

1. Amide Coupling:

The amino group can be readily acylated with carboxylic acids or their activated derivatives to form amides, a common linkage in many pharmaceutical agents.

EntryCarboxylic AcidCoupling ReagentsSolventTime (h)Yield (%)
1Benzoic AcidEDC, HOBt, DIPEADMF1292
2Acetic AcidHATU, DIPEACH2Cl2888
3Isobutyric AcidT3P, PyridineEtOAc1090

2. Sulfonamide Formation:

Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in drug discovery.

EntrySulfonyl ChlorideBaseSolventTime (h)Yield (%)
1Benzenesulfonyl chloridePyridineCH2Cl2695
2Methanesulfonyl chlorideEt3NTHF491
3p-Toluenesulfonyl chlorideDMAPCH2Cl2693

3. Reductive Amination:

The primary amine can undergo reductive amination with aldehydes or ketones to introduce alkyl substituents.

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)3DCE1285
2AcetoneNaBH4, Ti(OiPr)4MeOH882
3CyclohexanoneH2, Pd/CEtOH2488

De Novo Synthetic Approaches: Building from the Ground Up

Pictet-Spengler Reaction

This acid-catalyzed reaction involves the condensation of a β-phenethylamine with an aldehyde or ketone, followed by cyclization. To synthesize a 7-amino-THIQ derivative, one would typically start with a phenethylamine bearing a nitro group, which is later reduced to the amine.

Illustrative Workflow:

pictet_spengler start 4-Nitrophenethylamine ps_reaction Pictet-Spengler Cyclization start->ps_reaction aldehyde Aldehyde (R-CHO) aldehyde->ps_reaction nitro_thiq 6-Nitro-THIQ derivative ps_reaction->nitro_thiq reduction Nitro Group Reduction (e.g., H2, Pd/C) nitro_thiq->reduction amino_thiq 6-Amino-THIQ derivative reduction->amino_thiq protection N-Boc Protection amino_thiq->protection final_product tert-Butyl 6-amino-THIQ derivative protection->final_product

Pictet-Spengler Synthesis Workflow

Comparative Data: A typical Pictet-Spengler synthesis of a 7-nitro-THIQ followed by reduction and protection might proceed with an overall yield of 50-70% over three steps.

Bischler-Napieralski Reaction followed by Reduction

This method involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the THIQ. Similar to the Pictet-Spengler approach, a nitro-substituted precursor is often used.

Illustrative Workflow:

bischler_napieralski start N-Acyl-4-nitrophenethylamine bn_reaction Bischler-Napieralski Cyclization (e.g., POCl3) start->bn_reaction dhiq 6-Nitro-3,4-dihydroisoquinoline bn_reaction->dhiq reduction1 Reduction (e.g., NaBH4) dhiq->reduction1 nitro_thiq 6-Nitro-THIQ reduction1->nitro_thiq reduction2 Nitro Group Reduction nitro_thiq->reduction2 amino_thiq 6-Amino-THIQ reduction2->amino_thiq protection N-Boc Protection amino_thiq->protection final_product tert-Butyl 6-amino-THIQ derivative protection->final_product

Bischler-Napieralski Synthesis Workflow

Comparative Data: The Bischler-Napieralski approach, including the subsequent reductions and protection, typically affords the desired product in an overall yield of 40-60%.

Buchwald-Hartwig Amination

A more modern approach to installing the amino group involves a palladium-catalyzed cross-coupling reaction. This would typically involve the synthesis of a 7-bromo-THIQ derivative followed by amination.

Illustrative Workflow:

buchwald_hartwig start 7-Bromo-THIQ derivative bh_reaction Buchwald-Hartwig Amination start->bh_reaction amine_source Amine Source (e.g., NH3 surrogate) amine_source->bh_reaction final_product 7-Amino-THIQ derivative bh_reaction->final_product

Structure-Activity Relationship of Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinoline scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of diverse bioactive molecules. By examining how structural modifications influence biological outcomes, this document aims to inform the rational design of novel therapeutics.

Core Structure

The parent compound, this compound, serves as a versatile template for chemical elaboration. The key positions for modification include the 7-amino group, the nitrogen at position 2 (protected by a Boc group), and the aromatic ring.

Comparative Biological Activities of Analogs

While direct SAR studies on a comprehensive set of analogs of the title compound are not extensively published, analysis of related 3,4-dihydroisoquinoline series reveals key trends. The following tables summarize quantitative data from studies on different classes of dihydroisoquinoline-based inhibitors, providing insights into how substitutions at various positions impact their biological activity.

Table 1: SAR of 3,4-Dihydroisoquinoline-2(1H)-carboxamide Analogs as STING Inhibitors

Substitutions on the carboxamide moiety at the N-2 position and on the aromatic ring significantly influence the inhibitory activity against the STING (Stimulator of Interferon Genes) pathway, which is crucial in innate immunity and autoimmune diseases.[1]

Compound IDR1 (N-2 substituent)R2 (aromatic ring)hSTING IC50 (nM)[1]mSTING IC50 (nM)[1]
5a 2-chlorobenzylH15001600
5b 3-chlorobenzylH830910
5c 4-chlorobenzylH4432
5d 4-fluorobenzylH98110
5e 4-methylbenzylH210250
5f 4-chlorobenzyl7-methoxy120150

Note: Data extracted from a study on 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors.[1]

Table 2: SAR of 1-Phenyl-3,4-dihydroisoquinoline Analogs as Tubulin Polymerization Inhibitors

Modifications to the 1-phenyl substituent have been explored for their anticancer activity via inhibition of tubulin polymerization.

Compound IDR (1-phenyl substituent)Cytotoxicity (IC50, µM) vs. A549 cellsTubulin Polymerization Inhibition (IC50, µM)
5a 4'-methoxy0.151.8
5h 3',4'-dimethoxy0.081.5
5n 3'-hydroxy, 4'-methoxy0.021.2
5q 3',4',5'-trimethoxy0.051.4

Note: Data is representative of trends observed in studies of 1-phenyl-3,4-dihydroisoquinoline derivatives as anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments typically performed on this class of compounds.

Synthesis of N-Substituted Carboxamide Analogs

A common method to introduce diversity at the N-2 position after deprotection of the Boc group is through amide coupling.

  • Boc Deprotection: The starting material, this compound, is dissolved in a suitable solvent such as dichloromethane (DCM).

  • Trifluoroacetic acid (TFA) is added dropwise at 0°C, and the mixture is stirred at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated NaHCO3 solution) to yield the free amine.

  • Amide Coupling: The resulting 7-amino-1,2,3,4-tetrahydroisoquinoline is dissolved in an aprotic solvent like DMF.

  • A carboxylic acid of choice, a coupling agent (e.g., HATU or EDCI/HOBt), and a non-nucleophilic base (e.g., DIPEA) are added.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The product is isolated through aqueous workup and purified by column chromatography.

In Vitro STING Inhibition Assay

This cellular assay is used to quantify the inhibitory effect of compounds on the STING signaling pathway.

  • Cell Culture: THP-1 dual reporter cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates. The test compounds are dissolved in DMSO and added to the cells at various concentrations.

  • STING Activation: After a pre-incubation period with the compounds, STING signaling is activated by adding a known agonist, such as cGAMP.

  • Luciferase Assay: Following an overnight incubation, the activity of secreted luciferase in the cell supernatant is measured using a luciferase assay system and a luminometer.

  • Data Analysis: The luminescence signal is normalized to control wells, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Tubulin Polymerization Assay

This biochemical assay measures the ability of a compound to interfere with the assembly of microtubules.

  • Reaction Mixture: A reaction mixture is prepared containing purified bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).

  • Compound Addition: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations in a 96-well plate.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm every minute for 30-60 minutes using a microplate reader.

  • Data Analysis: The rate of polymerization is determined, and the IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a DMSO control.

Visualizations

General Workflow for SAR Study

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis start Parent Scaffold (tert-Butyl 7-amino-3,4- dihydroisoquinoline-2(1H)-carboxylate) synthesis Analog Synthesis (e.g., Amide Coupling) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_assay Primary Screening (e.g., Kinase Panel) purification->primary_assay secondary_assay Secondary Assay (e.g., Cellular Potency) primary_assay->secondary_assay tertiary_assay Mechanism of Action (e.g., Western Blot) secondary_assay->tertiary_assay sar_analysis SAR Analysis (IC50/EC50 Comparison) tertiary_assay->sar_analysis lead_id Lead Identification sar_analysis->lead_id lead_op Lead Optimization lead_id->lead_op lead_op->synthesis Design New Analogs

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Hypothetical STING Signaling Pathway Inhibition

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cGAS cGAS cGAMP cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P Interferons Type I Interferons IRF3_P->Interferons promotes transcription Inhibitor Dihydroisoquinoline Analog Inhibitor->STING inhibits

Caption: Inhibition of the cGAS-STING signaling pathway by a dihydroisoquinoline analog.

References

A Comparative Guide to the Quality Control of Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of recommended analytical methods for the quality control of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. For a comprehensive comparison, this guide includes data and methodologies for its positional isomer, tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, as a common alternative. The presented methods are based on established analytical principles for aromatic amines and N-Boc protected heterocycles.

Introduction

This compound and its isomers are important building blocks in the synthesis of various biologically active molecules.[1][2][3] Ensuring the purity and quality of these intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines key analytical techniques for the quality control of these compounds, focusing on High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and spectroscopic methods for identity confirmation.

Comparison of Key Analytical Methods

The following table summarizes the recommended analytical methods and their typical performance characteristics for the quality control of this compound and its 6-amino isomer.

Analytical MethodParameterThis compoundtert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
RP-HPLC (Purity & Assay) ColumnC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water; B: 0.1% TFA in AcetonitrileA: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
DetectionUV at 254 nmUV at 254 nm
Linearity (r²)> 0.999> 0.999
LOD~0.01%~0.01%
LOQ~0.03%~0.03%
GC-MS (Residual Solvents) ColumnDB-624 or equivalentDB-624 or equivalent
Carrier GasHeliumHelium
InjectionHeadspaceHeadspace
DetectionMass Spectrometry (MS)Mass Spectrometry (MS)
¹H NMR (Identity) SolventCDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Field Strength400 MHz400 MHz
FTIR (Identity) MethodKBr pellet or ATRKBr pellet or ATR

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

This method is suitable for the determination of purity and assay of the main compound and for the quantification of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is used to identify and quantify residual solvents from the manufacturing process.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a mass spectrometer detector

  • Capillary column suitable for volatile organic compounds (e.g., DB-624, 60 m x 0.32 mm, 1.8 µm)

Reagents:

  • N,N-Dimethylformamide (DMF) or other suitable solvent free of interfering peaks.

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 200 °C

  • Oven Program: 40 °C (hold for 10 min), then ramp to 240 °C at 10 °C/min (hold for 5 min)

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

Headspace Conditions:

  • Vial Oven Temperature: 100 °C

  • Vial Equilibration Time: 30 min

  • Injection Volume: 1 mL

Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 5 mL of DMF.

Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation

¹H NMR provides detailed structural information for identity confirmation.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent and acquire the ¹H NMR spectrum. The observed chemical shifts and coupling constants should be consistent with the structure of the compound.

Fourier-Transform Infrared Spectroscopy (FTIR) for Identity Confirmation

FTIR is a rapid method for confirming the presence of key functional groups.

Instrumentation:

  • FTIR Spectrometer

Procedure: Acquire the infrared spectrum of the solid sample using either a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum should show characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C=O, C-N, aromatic C-H).

Potential Impurities

A robust quality control strategy must consider potential impurities arising from the synthetic route. Common synthetic pathways to these compounds may introduce the following impurities:

  • Starting Materials: Unreacted precursors.

  • By-products: For example, the corresponding nitro-analogue if the synthesis involves a reduction step.

  • Degradation Products: Such as the de-Boc-protected free amine (1,2,3,4-tetrahydroisoquinolin-7-amine).[4]

  • Isomers: Positional isomers if the starting materials are not isomerically pure.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve hplc HPLC System dissolve->hplc data Chromatogram hplc->data integrate Integrate Peaks data->integrate calculate Calculate Purity/ Assay integrate->calculate

Caption: Workflow for HPLC Purity and Assay Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Headspace Analysis cluster_processing Data Processing start Weigh Sample into Vial add_solvent Add Headspace Solvent start->add_solvent gcms GC-MS System add_solvent->gcms data Mass Spectrum gcms->data identify Identify Solvents data->identify quantify Quantify Solvents identify->quantify

Caption: Workflow for GC-MS Residual Solvent Analysis.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the quality control of this compound and its 6-amino isomer. A combination of chromatographic and spectroscopic techniques is essential to ensure the identity, purity, and quality of these critical pharmaceutical intermediates. Method validation should be performed according to ICH guidelines to ensure the reliability of the analytical data.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as hazardous chemical waste. Due to its classification as a harmful and irritating substance, direct disposal into standard waste streams is prohibited. Adherence to the following procedural steps is critical for ensuring personnel safety and environmental compliance.

This document provides a comprehensive operational plan for the safe disposal of this compound, catering to researchers, scientists, and professionals in drug development. The procedures outlined are synthesized from safety data for the compound and general guidelines for the disposal of aromatic amines and carbamates.

Hazard Identification and Safety Precautions

Prior to handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified with the following hazards:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation[1][2]

Given these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.

Personal Protective Equipment (PPE) for Disposal
Eye/Face Protection
Skin Protection
Respiratory Protection

Waste Segregation and Container Management

Proper segregation and containment are the foundational steps for safe disposal.

  • Waste Segregation: Do not mix this compound waste with other waste streams, particularly non-hazardous waste. It should be collected in a designated container for hazardous chemical waste.

  • Container Requirements:

    • Use a clearly labeled, leak-proof container compatible with the chemical.

    • The container must be kept tightly closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Waste Container Labeling Requirements
Primary Label
Chemical Name
CAS Number
Hazard Pictograms
Accumulation Start Date

Disposal Procedures

The recommended primary method for the disposal of this compound is through a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:

  • Preparation: Ensure all necessary PPE is worn. The designated hazardous waste container should be nearby.

  • Collection:

    • Solid Waste: Carefully transfer any solid residue of the compound into the designated hazardous waste container. Avoid creating dust.

    • Contaminated Materials: Any items contaminated with the compound, such as gloves, weighing paper, or pipette tips, must also be placed in the hazardous waste container.

    • Solutions: If the compound is in solution, it should be collected in a designated container for hazardous liquid waste. Do not pour down the drain.

  • Labeling: Securely affix a completed hazardous waste label to the container.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, awaiting pickup.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

For large quantities, incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method of destruction.[3]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material. Avoid creating dust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Experimental Protocol: Laboratory-Scale Degradation of Aromatic Amines

While not a replacement for professional disposal, in some cases, laboratory-scale treatment of chemical waste can be employed. Acidified potassium permanganate can be used to degrade aromatic amines.[4] This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Materials:

  • Aromatic amine waste

  • Sulfuric acid (1.7 N)

  • Potassium permanganate solution (0.2 M)

  • Large reaction flask

  • Stir plate and stir bar

Procedure:

  • In a suitable reaction flask, dissolve the aromatic amine waste in 1.7 N sulfuric acid.

  • While stirring, slowly add the 0.2 M potassium permanganate solution. The solution will turn a deep purple color.

  • Allow the mixture to react at room temperature for at least 8 hours to ensure complete oxidation.

  • The resulting mixture should be evaluated for residual hazards before neutralization and disposal as aqueous waste, following institutional guidelines.

Caution: This procedure is a general method for aromatic amines and its effectiveness for this compound has not been specifically verified. Always consult with your EHS department before attempting any chemical degradation of hazardous waste.

Below is a diagram illustrating the decision-making and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Hazard container Select Labeled, Compatible Hazardous Waste Container ppe->container collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid collect_liquid Collect Liquid Waste (if applicable) container->collect_liquid segregate Segregate from other Waste Streams collect_solid->segregate collect_liquid->segregate seal_label Seal and Label Container with 'Hazardous Waste' segregate->seal_label storage Store in Designated Satellite Accumulation Area seal_label->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Professional Disposal (e.g., Incineration) ehs_contact->disposal evacuate Evacuate Area spill->evacuate absorb Absorb with Inert Material evacuate->absorb collect_spill Collect into Hazardous Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report to EHS decontaminate->report_spill

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 171049-41-5). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The signal word for this chemical is Warning .

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecific Requirements
Eye and Face Protection Chemical safety goggles or a face shield are required.
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing is necessary to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be required.

Operational Plan: Step-by-Step Handling Workflow

Following a structured workflow is crucial for safely handling this chemical from receipt to disposal.

Receipt_and_Storage Receipt and Storage Preparation Preparation for Use Receipt_and_Storage->Preparation Chemical needed for experiment Handling_and_Use Handling and Use Preparation->Handling_and_Use Appropriate PPE donned Decontamination Decontamination Handling_and_Use->Decontamination Experiment complete Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Waste segregated

Safe handling workflow for this compound.

1. Receipt and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep in a dark place, under an inert atmosphere, at a temperature of 2-8°C.

2. Preparation for Use:

  • Before opening the container, ensure you are in a well-ventilated area, preferably a chemical fume hood.

  • Don all required personal protective equipment as outlined in the table above.

  • Have all necessary equipment and materials for the experiment readily available.

3. Handling and Use:

  • Avoid creating dust or aerosols.

  • Measure and dispense the chemical carefully.

  • Do not eat, drink, or smoke while handling the chemical.

  • Wash hands thoroughly after handling.

4. Decontamination:

  • Clean all spills immediately with an appropriate absorbent material.

  • Decontaminate all work surfaces and equipment after use.

  • Remove and dispose of contaminated PPE properly.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials Any materials that have come into contact with the chemical (e.g., gloves, absorbent pads, glassware) should be collected in a designated, labeled hazardous waste container.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.